Pomalidomide-C11-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H35ClN4O4 |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
4-(11-aminoundecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H34N4O4.ClH/c25-15-8-6-4-2-1-3-5-7-9-16-26-18-12-10-11-17-21(18)24(32)28(23(17)31)19-13-14-20(29)27-22(19)30;/h10-12,19,26H,1-9,13-16,25H2,(H,27,29,30);1H |
InChI Key |
DBBSXCXTLCVKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Pomalidomide-C11-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Chemical Structure, Properties, and Application of Pomalidomide-C11-NH2 Hydrochloride in Targeted Protein Degradation.
Introduction
This compound is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of pomalidomide (B1683931), it functions as a potent E3 ubiquitin ligase ligand, specifically targeting the cereblon (CRBN) protein.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological applications of this compound, with a focus on its role in the rapidly advancing field of targeted protein degradation. Detailed experimental protocols and visual diagrams of relevant biological pathways and experimental workflows are included to facilitate its practical application in a research and development setting.
Chemical Structure and Properties
This compound is characterized by a pomalidomide core linked to an 11-carbon alkyl chain terminating in a primary amine, which is present as a hydrochloride salt. This terminal amine provides a versatile reactive handle for conjugation to a linker and subsequently to a ligand that binds a specific protein of interest, forming a heterobifunctional PROTAC.
Chemical Structure
IUPAC Name: 4-amino-2-(2,6-dioxopiperidin-3-yl)-N-(11-aminoundecyl)isoindoline-1,3-dione hydrochloride
Chemical Formula: C₂₄H₃₅ClN₄O₄
Molecular Weight: 479.01 g/mol
CAS Number: 2722611-55-2
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively available in public literature. The following table summarizes the available data for the parent compound, pomalidomide, which provides a useful reference.
| Property | Value | Source |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| Solubility | Soluble in DMSO (~15 mg/mL) and dimethylformamide (~10 mg/mL). Sparingly soluble in aqueous buffers. | Cayman Chemical |
| Storage Conditions | Store at -20°C in a dry, sealed container, away from sunlight. | MedChemExpress |
Note: For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. A 1:6 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.14 mg/mL for pomalidomide. Aqueous solutions are not recommended for storage for more than one day.
Mechanism of Action in Targeted Protein Degradation
This compound functions as the E3 ligase-recruiting moiety within a PROTAC. The pomalidomide portion of the molecule binds to cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5] By being tethered to a ligand for a target protein, the resulting PROTAC brings the target protein into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Figure 1: PROTAC-Mediated Protein Degradation Pathway
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of PROTACs utilizing this compound.
Synthesis of a Pomalidomide-Linker Conjugate
This protocol describes a general method for conjugating this compound to a linker containing a carboxylic acid functional group.
Materials:
-
This compound
-
Linker with a terminal carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling agent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the linker (1.0 eq) in DMF.
-
Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired pomalidomide-linker conjugate.
Figure 2: General PROTAC Synthesis Workflow
Western Blotting for Target Protein Degradation
This protocol is for assessing the ability of a PROTAC to induce the degradation of a target protein in a cell-based assay.
Materials:
-
Cancer cell line expressing the target protein (e.g., MM.1S, RPMI-8226)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a positive control for mechanism of action
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the extent of protein degradation.
Cell Viability (MTT) Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., RPMI-8226, OPM2)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 48 or 72 hours).[6]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs, a promising new class of therapeutic agents. Its ability to effectively recruit the CRBN E3 ligase makes it a cornerstone in the design of molecules for targeted protein degradation. The information and protocols provided in this guide are intended to support researchers and drug development professionals in harnessing the potential of this compound to advance the discovery of novel therapeutics.
References
An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-C11-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a potent third-generation immunomodulatory drug (IMiD), has significantly advanced the treatment landscape for multiple myeloma. Its derivative, Pomalidomide-C11-NH2 hydrochloride, serves as a crucial chemical probe and a building block for Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation. This technical guide provides a comprehensive overview of the core mechanism of action of pomalidomide, with a focus on its function as a molecular glue that modulates the Cereblon (CRBN) E3 ubiquitin ligase complex. We will delve into the downstream signaling consequences, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.
Core Mechanism of Action: A Molecular Glue for Targeted Protein Degradation
Pomalidomide's primary mechanism of action involves its function as a "molecular glue," binding to the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex. This binding event allosterically modifies the substrate specificity of the E3 ligase, inducing the recruitment of neo-substrates that are not typically targeted by the native complex. The most critical of these neo-substrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Upon recruitment to the CRL4-CRBN complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome. The degradation of these master transcription factors initiates a cascade of downstream events that collectively contribute to pomalidomide's potent anti-myeloma activity.
Downstream Signaling Consequences
The degradation of Ikaros and Aiolos leads to two major downstream effects:
-
Direct Anti-Myeloma Effects: Ikaros and Aiolos are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenic transcription factors, most notably c-Myc and Interferon Regulatory Factor 4 (IRF4).[1] The suppression of the c-Myc/IRF4 axis induces cell cycle arrest and apoptosis in myeloma cells.[2]
-
Immunomodulatory Effects: In addition to its direct tumoricidal activity, pomalidomide exhibits profound immunomodulatory properties. The degradation of IKZF1 and IKZF3 in T-cells and Natural Killer (NK) cells leads to enhanced anti-tumor immunity. Specifically, it results in increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), cytokines crucial for T-cell proliferation and activation, and enhances the cytotoxic activity of NK cells.
Quantitative Data
The following tables summarize key quantitative data related to pomalidomide's interaction with Cereblon and its downstream effects.
Table 1: Pomalidomide Binding Affinity to Cereblon
| Assay Type | System | Ligand | Kd / Ki / IC50 (nM) |
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | Pomalidomide | 6.4 (IC50) |
| Isothermal Titration Calorimetry | Recombinant CRBN Thalidomide Binding Domain | Pomalidomide | 14,700 ± 1,900 (Kd) |
| Surface Plasmon Resonance | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 (Kd) |
| Competitive Binding Assay | Thalidomide analog beads in U266 cell extracts | Pomalidomide | ~2,000 (IC50) |
Table 2: Pomalidomide-Induced Degradation of IKZF1 and IKZF3
| Cell Line | Protein Target | DC50 (nM) | Dmax (%) | Reference |
| MM.1S | IKZF1 | Not Specified | >95 | [3] |
| MM.1S | IKZF3 (Aiolos) | 8.7 | >95 | [3] |
Table 3: Anti-proliferative Activity of Pomalidomide in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Assay Duration (hours) |
| RPMI8226 | 8 | 48 |
| OPM2 | 10 | 48 |
| MM1.S | Dose-dependent inhibition observed | 72 |
| U266 | Dose-dependent inhibition observed | Not Specified |
| H929 | Dose-dependent inhibition observed | Not Specified |
Experimental Protocols
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is a sensitive method to determine the binding affinity of pomalidomide to the CRBN-DDB1 complex.
Materials:
-
Recombinant GST-tagged human CRBN-DDB1 complex
-
Europium-labeled anti-GST antibody
-
Biotinylated pomalidomide probe
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Pomalidomide or this compound
-
Black, low-volume 384-well microplate
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of pomalidomide or the test compound in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
Test compound or vehicle control.
-
A pre-mixed solution of GST-CRBN-DDB1 and Eu-anti-GST antibody.
-
A pre-mixed solution of biotinylated pomalidomide probe and Streptavidin-APC.
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
IKZF1/IKZF3 Degradation Assay (Western Blot)
This assay is used to quantify the degradation of Ikaros and Aiolos in response to pomalidomide treatment.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S, U266)
-
Pomalidomide
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed multiple myeloma cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of pomalidomide for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Multiple myeloma cell line
-
Pomalidomide
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with serial dilutions of pomalidomide for the desired duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add the solubilization solution to each well and incubate with shaking until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Synthesis of this compound for PROTACs
This compound is synthesized by attaching a linker with a terminal amine group to the pomalidomide core. This amine group can then be used to conjugate a ligand for a protein of interest.
General Synthetic Scheme:
-
Alkylation of Pomalidomide: Pomalidomide is reacted with a bifunctional linker containing a leaving group (e.g., bromide) on one end and a protected amine (e.g., Boc-protected amine) on the other end of an 11-carbon chain. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Deprotection: The protecting group on the terminal amine is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the free amine.
-
Salt Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt, which often improves solubility and stability.
Visualizations
Signaling Pathway of Pomalidomide
Caption: Pomalidomide binds to CRBN, inducing the ubiquitination and degradation of IKZF1/3, leading to anti-myeloma and immunomodulatory effects.
Experimental Workflow for IKZF1/3 Degradation Analysis
Caption: Workflow for analyzing pomalidomide-induced degradation of target proteins using Western blotting.
Conclusion
This compound, as a derivative of the potent immunomodulatory agent pomalidomide, is an invaluable tool for both understanding and harnessing the power of targeted protein degradation. The core mechanism, centered on the molecular glue-induced degradation of Ikaros and Aiolos via the Cereblon E3 ligase complex, provides a multifaceted attack on multiple myeloma through direct tumor cell killing and immune system activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit this therapeutic modality. As our understanding of the intricacies of the ubiquitin-proteasome system grows, so too will the opportunities to develop novel and more effective therapies based on the principles elucidated by the action of pomalidomide.
References
A Technical Guide to Pomalidomide-C11-NH2 Hydrochloride in PROTAC Design
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. This technology utilizes heterobifunctional molecules to hijack the cell's ubiquitin-proteasome system. A critical component of a successful PROTAC is the E3 ligase ligand, which recruits the cellular degradation machinery. Pomalidomide (B1683931), an immunomodulatory drug, is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase and has become a cornerstone in PROTAC design. This technical guide provides an in-depth overview of Pomalidomide-C11-NH2 hydrochloride, a key building block for PROTAC synthesis. We will explore its mechanism of action, present quantitative data on pomalidomide-based PROTACs, detail relevant experimental protocols, and discuss its central role in the development of novel protein degraders.
The Role of Pomalidomide in Hijacking the Cereblon E3 Ligase
PROTACs are bifunctional molecules composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The fundamental mechanism of a pomalidomide-based PROTAC involves recruiting the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2]
This recruitment induces the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[3] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.[2] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3]
Pomalidomide is a second-generation immunomodulatory imide drug (IMiD) that exhibits a higher binding affinity for CRBN compared to its predecessor, thalidomide, making it a preferred choice in modern PROTAC design for potentially more efficient and potent protein degradation.[3]
This compound: A Versatile PROTAC Building Block
This compound is a derivative of pomalidomide specifically designed for PROTAC synthesis.[4][5][6] It consists of three key components:
-
The Pomalidomide Moiety: This serves as the high-affinity ligand for the CRBN E3 ligase.
-
The C11 Alkyl Linker: An 11-carbon chain that connects the pomalidomide moiety to the warhead. The length and composition of the linker are critical for optimizing the formation and stability of the ternary complex.[7]
-
The Terminal Amine (NH2) Group: This primary amine serves as a reactive handle for conjugation. It can be readily coupled to a carboxylic acid on the target protein ligand (or a suitably functionalized linker attached to it) via standard amide bond formation reactions, providing a stable connection.[8] The hydrochloride salt form enhances the compound's stability and solubility.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is measured by its ability to degrade the target protein, often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage) values.[3] The binding affinity of pomalidomide to CRBN is also a critical parameter.
| Parameter | Ligand/PROTAC | Target Protein(s) | Value | Cell Line | Reference |
| Binding Affinity (KD) | Pomalidomide | CRBN | ~157 nM | - | [3] |
| Degradation (DC50) | GP262 | p110γ | 42.23 nM | MDA-MB-231 | [9] |
| GP262 | mTOR | 45.4 nM | MDA-MB-231 | [9] | |
| GP262 | p110α | 227.4 nM | MDA-MB-231 | [9] | |
| Max Degradation (Dmax) | GP262 | p110γ | 88.6% | MDA-MB-231 | [9] |
| GP262 | mTOR | 74.9% | MDA-MB-231 | [9] | |
| GP262 | p110α | 71.3% | MDA-MB-231 | [9] | |
| Inhibition (IC50) | Compound 16 | EGFRWT | 0.10 µM | - | [10] |
| Compound 15 | EGFRWT | 0.22 µM | - | [10] |
Note: Data for PROTACs GP262 and Compounds 15/16 are based on pomalidomide as the CRBN ligand, illustrating the potency achievable with this scaffold. Direct public data for a PROTAC using the exact this compound linker is specific to proprietary development, but the data presented is representative of pomalidomide-based degraders.
Experimental Protocols for PROTAC Evaluation
A standardized workflow is essential for assessing the efficacy and mechanism of action of a novel PROTAC.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-C11-NH2 Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Pomalidomide-C11-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of Pomalidomide, a potent immunomodulatory agent, this compound incorporates a C11 alkyl amine linker, making it suitable for conjugation to a target protein ligand. Understanding its physicochemical properties is paramount for its effective handling, formulation, and the overall success of PROTAC development. This document outlines standard experimental protocols for determining aqueous and organic solubility, as well as for assessing stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a synthetic derivative of Pomalidomide, a well-established immunomodulatory drug used in the treatment of multiple myeloma. This derivative features an 11-carbon aliphatic chain with a terminal primary amine, presented as a hydrochloride salt. This modification allows for its use as a versatile linker component in the construction of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The C11 linker provides spatial separation between the Pomalidomide moiety, which binds to the E3 ligase Cereblon (CRBN), and the ligand for the protein of interest.
The hydrochloride salt form is often utilized to improve the aqueous solubility and handling of amine-containing compounds. However, the introduction of the long alkyl chain and the hydrochloride salt can significantly influence the molecule's overall physicochemical properties, including its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these properties is crucial for accurate dosing in biological assays, for the development of stable formulations, and for predicting the compound's behavior in more complex biological milieu.
This guide provides a framework for the systematic evaluation of the solubility and stability of this compound.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of the long, hydrophobic C11 alkyl chain in this compound suggests that its aqueous solubility might be limited, despite the presence of the ionizable amine hydrochloride. Conversely, the parent Pomalidomide is known to be soluble in organic solvents like DMSO and dimethylformamide, but sparingly soluble in aqueous buffers.[1] The following tables provide a template for the systematic determination of the solubility of this compound.
Aqueous Solubility
The aqueous solubility of an ionizable compound is highly dependent on the pH of the medium. For a primary amine hydrochloride, the solubility is expected to be higher at acidic pH where the amine is protonated and charged.
Table 1: Aqueous Solubility of this compound at Different pH Values
| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |
| 1.2 | 0.1 N HCl | 25 | Data not available | Data not available |
| 4.5 | Acetate Buffer | 25 | Data not available | Data not available |
| 6.8 | Phosphate Buffer | 25 | Data not available | Data not available |
| 7.4 | Phosphate-Buffered Saline (PBS) | 25 | Data not available | Data not available |
| 9.0 | Borate Buffer | 25 | Data not available | Data not available |
Organic Solvent Solubility
Knowledge of solubility in organic solvents is essential for stock solution preparation, purification, and analytical method development.
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Methanol | 25 | Data not available | Data not available |
| Acetonitrile | 25 | Data not available | Data not available |
| Dichloromethane (DCM) | 25 | Data not available | Data not available |
Stability Profile
The stability of a pharmaceutical compound is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[2][3][4] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.
Solid-State Stability
The solid-state stability of this compound should be evaluated under various stress conditions to understand its degradation pathways and to determine appropriate storage conditions.
Table 3: Solid-State Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Major Degradants Identified |
| Thermal (e.g., 60°C) | 7 days | Data not available | Data not available |
| Photolytic (ICH Q1B) | 1.2 million lux hours (visible) & 200 W h/m² (UV) | Data not available | Data not- available |
| Humidity (e.g., 25°C / 90% RH) | 7 days | Data not available | Data not available |
Solution-State Stability
The stability in solution is crucial for preparing stock solutions and for conducting in vitro and in vivo experiments. The pH of the solution can significantly impact the degradation rate of the compound.
Table 4: Solution-State Forced Degradation of this compound
| Condition | Solvent | Duration | % Degradation | Major Degradants Identified |
| Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) | Aqueous | 24 hours | Data not available | Data not available |
| Basic Hydrolysis (e.g., 0.1 N NaOH, 60°C) | Aqueous | 24 hours | Data not available | Data not available |
| Oxidative (e.g., 3% H₂O₂, RT) | Aqueous/Organic Co-solvent | 24 hours | Data not available | Data not available |
Experimental Protocols
The following sections detail the standard methodologies for determining the solubility and stability of this compound.
Solubility Determination Protocol
A common method for determining thermodynamic solubility is the shake-flask method.
Caption: Workflow for solubility determination using the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., buffers of different pH, organic solvents).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C) for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Sample Processing: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
Stability and Forced Degradation Protocol
Forced degradation studies are conducted to understand the degradation pathways of the molecule.
Caption: General workflow for forced degradation studies.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for solution-state studies. For solid-state studies, weigh the compound into suitable vials.
-
Stress Exposure:
-
Hydrolysis: Treat the sample with acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) solutions. The experiments can be conducted at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidation: Treat the sample with an oxidizing agent, such as hydrogen peroxide (e.g., 3%), at room temperature.
-
Thermal Stress: Expose the solid sample to dry heat (e.g., 60°C) in a temperature-controlled oven.
-
Photostability: Expose the solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
-
Sample Analysis: At appropriate time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization). Analyze the samples using a stability-indicating HPLC method that can separate the parent compound from its degradation products.
-
Data Evaluation: Calculate the percentage of degradation. If significant degradation is observed, the degradation products should be characterized using techniques like LC-MS/MS and NMR to elucidate their structures and propose degradation pathways.
Potential Signaling and Degradation Pathways
Pomalidomide-C11-NH2, as a component of a PROTAC, is designed to hijack the cell's ubiquitin-proteasome system. The Pomalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.
Caption: PROTAC-mediated protein degradation pathway involving Pomalidomide.
In terms of chemical stability, the amide and imide functionalities in the Pomalidomide core are susceptible to hydrolysis under strongly acidic or basic conditions. The primary amine of the linker is a potential site for oxidation.
Conclusion
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data is not yet publicly available, the outlined protocols and data tables serve as a robust template for researchers to systematically characterize this important PROTAC building block. A thorough understanding of its physicochemical properties is essential for its effective application in the development of novel therapeutics based on targeted protein degradation. It is recommended that these studies be conducted in the early stages of drug development to inform formulation strategies and to ensure the generation of reliable and reproducible data in biological assays.
References
Pomalidomide-C11-NH2 Hydrochloride: A Technical Guide to Cereblon Binding for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a derivative of thalidomide (B1683933), is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. Its utility in the field of targeted protein degradation has been significantly expanded through chemical modifications, leading to the development of versatile tools for drug discovery. Among these, Pomalidomide-C11-NH2 hydrochloride has emerged as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the binding affinity of pomalidomide and its derivatives to Cereblon, detailed experimental protocols for determining these interactions, and the associated signaling pathways.
This compound is a ligand-linker conjugate that incorporates the essential pomalidomide moiety for CRBN binding and an 11-carbon linker terminating in an amine group. This amine group serves as a versatile chemical handle for conjugation to a target protein ligand, facilitating the creation of bifunctional PROTAC molecules. The fundamental mechanism of action involves hijacking the ubiquitin-proteasome system. By binding to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, pomalidomide and its derivatives modulate the substrate specificity of the ligase. This alteration leads to the recruitment of "neosubstrates," proteins not typically targeted by the native complex, for ubiquitination and subsequent proteasomal degradation. The most well-characterized neosubstrates for the pomalidomide-bound CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Quantitative Binding Affinity Data
The binding affinity of pomalidomide to Cereblon has been determined by multiple independent studies employing various methodologies. The following table summarizes key quantitative data, providing a comparative overview of the binding interaction.
| Compound | Assay Method | Affinity Metric | Value | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd | 12.5 µM | [1] |
| Pomalidomide | NMR Spectroscopy | Kd | 55 ± 1.8 µM | [1] |
| Pomalidomide | TR-FRET | IC50 | 1.2 µM | [2] |
| Pomalidomide | TR-FRET | IC50 | 6.4 nM | [3][4] |
| Pomalidomide | Fluorescence Polarization (FP) | IC50 | 264.8 nM | [3][4] |
| Pomalidomide | Competitive Titration | Ki | 156.60 nM | [5] |
| Pomalidomide | Competitive Elution Assay | IC50 | ~2 µM | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the determination of pomalidomide's binding affinity to Cereblon.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during the binding interaction between a ligand and a protein. This allows for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the binding event.
Methodology:
-
Sample Preparation: A solution of purified recombinant Cereblon protein is prepared in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The protein solution is loaded into the sample cell of the ITC instrument. Pomalidomide is dissolved in the same buffer and loaded into the injection syringe.
-
Titration: The pomalidomide solution is injected into the CRBN solution in small, sequential aliquots.
-
Data Acquisition: The heat change upon each injection is measured and recorded as a power differential between the sample and reference cells required to maintain a constant temperature.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. The binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to calculate the Kd, n, and ΔH.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle: TR-FRET is a competitive binding assay that measures the disruption of a FRET signal between a fluorescently labeled Cereblon protein and a fluorescently labeled tracer ligand upon the addition of an unlabeled competitor (pomalidomide).
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing a terbium-labeled anti-GST antibody, a GST-tagged Cereblon protein, and a fluorescently labeled tracer ligand that binds to Cereblon.
-
Compound Addition: Serially dilute pomalidomide and add it to the wells of a microplate.
-
Reaction Initiation: Add the pre-mixed TR-FRET reagents to the wells containing the test compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 180 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, exciting the donor fluorophore and measuring emission from both the donor and acceptor fluorophores.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The data are then plotted as the TR-FRET ratio versus the concentration of the competitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte (pomalidomide) to an immobilized ligand (Cereblon). This allows for the real-time monitoring of binding and dissociation, enabling the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Methodology:
-
Immobilization: Recombinant Cereblon protein is immobilized on the surface of an SPR sensor chip.
-
Binding Analysis: A solution of pomalidomide at various concentrations is flowed over the sensor chip surface, and the change in the SPR signal (measured in response units, RU) is monitored in real-time to observe the association phase.
-
Dissociation Analysis: A buffer solution without pomalidomide is then flowed over the chip to monitor the dissociation of the compound from the immobilized Cereblon.
-
Data Analysis: The sensorgrams (plots of RU versus time) are fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values. The Kd is then calculated as the ratio of kd to ka.
Visualizations
Pomalidomide-Cereblon Signaling Pathway
Caption: Pomalidomide binds to CRBN, inducing the recruitment and ubiquitination of neosubstrates.
Experimental Workflow for Binding Affinity Determination
Caption: A generalized workflow for quantifying the binding affinity of pomalidomide derivatives to Cereblon.
Logical Relationship of PROTAC Action
Caption: Logical flow of PROTAC-mediated targeted protein degradation via ternary complex formation.
References
- 1. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]
- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vitro Characterization of Pomalidomide-C11-NH2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C11-NH2 hydrochloride is a functionalized derivative of pomalidomide (B1683931), a well-established immunomodulatory agent. This compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), acting as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] The core function of this compound in a PROTAC is to recruit CRBN to a target protein, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome. This guide provides an in-depth overview of the in vitro characterization of this molecule, based on the established mechanisms of its parent compound, pomalidomide.
Core Mechanism of Action
Pomalidomide exerts its biological effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin-Ring E3 ubiquitin ligase 4 (CRL4-CRBN) complex.[5][6] This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7][8][9] The subsequent ubiquitination and proteasomal degradation of Ikaros and Aiolos are central to the immunomodulatory and anti-proliferative activities of pomalidomide.[5][6][9]
Signaling Pathway
The binding of pomalidomide to CRBN initiates a cascade of events leading to the degradation of Ikaros and Aiolos. This can be visualized as a direct signaling pathway.
Caption: Pomalidomide-CRBN mediated degradation pathway.
Quantitative Data Summary
| Parameter | Molecule | Value | Assay Type | Cell Line/System | Reference |
| CRBN Binding (IC50) | Pomalidomide | ~2 µM | Thalidomide analog affinity bead binding | U266 cell extracts | [10] |
Experimental Protocols
The in vitro characterization of this compound would involve a series of assays to confirm its binding to CRBN and its ability to induce the degradation of target proteins.
Cereblon Binding Affinity Assay
A fluorescence-based thermal shift assay is a common method to determine the binding affinity of a compound to its target protein.
Objective: To quantify the binding affinity of this compound to the CRBN-DDB1 complex.
Methodology:
-
Protein Preparation: Express and purify the recombinant human CRBN-DDB1 protein complex.
-
Assay Setup: In a 96-well plate, prepare reactions containing the purified CRBN-DDB1 complex, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.
-
Data Analysis: The change in Tm (ΔTm) in the presence of the compound compared to the DMSO control is indicative of binding. The binding affinity (Kd) can be calculated by fitting the ΔTm values to a dose-response curve.
Caption: Workflow for Thermal Shift Assay.
Cellular Degradation Assay (Western Blot)
This assay is used to confirm that this compound can induce the degradation of CRBN neosubstrates, Ikaros and Aiolos, in a cellular context.
Objective: To determine the concentration-dependent degradation of Ikaros and Aiolos upon treatment with this compound.
Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., multiple myeloma cell line MM.1S or T-cells) to an appropriate density.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a defined period (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Ikaros and Aiolos band intensities to the loading control and then to the DMSO control to determine the percentage of protein degradation. Plot the percentage of degradation against the compound concentration to determine the DC50 (concentration for 50% degradation).
Caption: Western Blot workflow for degradation assay.
Conclusion
This compound is a key tool in the development of PROTACs, designed to engage the E3 ligase CRBN. While specific in vitro characterization data for this derivative is limited in publicly accessible literature, its activity is expected to mirror that of its parent compound, pomalidomide. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of this and similar CRBN-recruiting molecules. Researchers and drug development professionals can utilize these methodologies to ascertain the binding affinity and degradation-inducing capabilities of this compound in their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Ikaros and Aiolos with pomalidomide fails to reactivate or induce apoptosis of the latent HIV reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of Pomalidomide-C11-NH2 Hydrochloride-Based PROTACs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy of therapeutic agents derived from Pomalidomide-C11-NH2 hydrochloride . This compound is not a standalone therapeutic agent but a crucial chemical intermediate used in the construction of Proteolysis-Targeting Chimeras (PROTACs). It functions as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, attached to a C11 alkyl amine linker.[1][2][3] The terminal amine group (-NH2) provides a versatile conjugation point for attaching a ligand that targets a specific protein of interest (POI), thereby forming a bifunctional PROTAC designed to induce the degradation of that POI.[1]
The efficacy of this molecule is therefore demonstrated through the activity of the final PROTAC construct. This guide focuses on a key preliminary study where Pomalidomide-C11-NH2 was utilized to synthesize a PROTAC targeting Histone Deacetylase 8 (HDAC8), a protein implicated in various cancers.
Core Concept: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. They consist of three components: a ligand for a target protein (POI), a ligand for an E3 ubiquitin ligase (like pomalidomide (B1683931) for CRBN), and a chemical linker connecting them.[4] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4] Pomalidomide is a preferred CRBN ligand due to its strong binding affinity, which promotes efficient ternary complex formation.[5]
References
Pomalidomide-C11-NH2 Hydrochloride: A Technical Guide for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Pomalidomide-C11-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Pomalidomide (B1683931), a derivative of thalidomide, functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. The C11-NH2 linker provides a versatile conjugation point for attaching a warhead that binds to a protein of interest, thereby facilitating its ubiquitination and subsequent degradation by the proteasome. This guide details the mechanism of action, summarizes key quantitative data from analogous PROTACs to illustrate the impact of linker length, provides detailed experimental protocols for assessing PROTAC efficacy, and includes visualizations of the underlying biological pathways and experimental workflows.
Introduction to Pomalidomide in Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of this technology, composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
Pomalidomide is a well-established immunomodulatory drug that has been repurposed as a highly effective E3 ligase ligand in PROTAC design.[3] It specifically binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4] By recruiting CRBN, pomalidomide-based PROTACs can induce the ubiquitination and subsequent proteasomal degradation of a wide array of target proteins.[4] The amino group on the phthalimide (B116566) ring of pomalidomide offers a convenient attachment point for the linker, allowing for robust and versatile PROTAC synthesis.
This compound is a derivative of pomalidomide featuring an 11-carbon alkyl linker terminating in a primary amine. This functional group serves as a key handle for conjugation to a warhead ligand, typically through amide bond formation. The length and composition of the linker are critical parameters that significantly influence the efficacy of a PROTAC by affecting the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]
Mechanism of Action
The mechanism of action of a pomalidomide-based PROTAC can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) via its warhead and to the CRBN E3 ligase via its pomalidomide moiety, forming a ternary POI-PROTAC-CRBN complex.
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another molecule of the POI, acting in a catalytic manner.
Quantitative Data on Pomalidomide-Based PROTACs
Table 1: Degradation of Bcr-AblT315I by Pomalidomide-Based PROTACs with Alkyl Linkers
| PROTAC | Linker Length (Carbon Atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| 7l | 2 | >1000 | <20 | Ba/F3T315I | [5] |
| 7m | 3 | ~500 | ~50 | Ba/F3T315I | [5] |
| 7n | 4 | ~200 | ~70 | Ba/F3T315I | [5] |
| 7o | 6 | 26.8 | >90 | Ba/F3T315I | [5][6] |
| 7p | 8 | ~50 | ~85 | Ba/F3T315I | [5] |
| 7q | 10 | ~100 | ~80 | Ba/F3T315I | [5] |
Data extracted from a study by Jiang et al. (2021).[5]
Table 2: Degradation of HDAC8 by Pomalidomide-Based PROTACs
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ZQ-23 | Alkyl-ether | 147 | 93 | MOLM-13 | [7] |
Data from a study on HDAC8 degraders provides an example of a different linker type.[7]
Note: The optimal linker length is target-dependent and requires empirical determination. The data above illustrates that a linker of 6 carbon atoms was optimal for the degradation of Bcr-AblT315I, while both shorter and longer linkers resulted in reduced degradation efficiency.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of pomalidomide-based PROTACs.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Pomalidomide-based PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or DMSO for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation is dependent on the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the protein of interest
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing deubiquitinase inhibitors)
-
Primary antibody against the protein of interest for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for western blotting
-
Other reagents for western blotting as described above
Procedure:
-
Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (MG132) for a shorter time course (e.g., 4-6 hours).
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Incubate the cell lysates with an antibody against the protein of interest to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to pull down the complex.
-
Wash the beads to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein from the beads and run on an SDS-PAGE gel.
-
Perform western blotting as described above, but probe the membrane with an antibody against ubiquitin.
-
-
Analysis: An increase in the ubiquitinated protein ladder in the PROTAC-treated samples (especially in the presence of a proteasome inhibitor) confirms that the PROTAC induces ubiquitination of the target protein.
Immunofluorescence for Protein Localization and Degradation
This method provides a visual confirmation of protein degradation within the cellular context.
Materials:
-
Cells grown on glass coverslips
-
Pomalidomide-based PROTAC
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against the protein of interest
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with the PROTAC as for western blotting.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary antibody against the target protein for 1-2 hours.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
-
Analysis: A decrease in the fluorescence signal corresponding to the target protein in PROTAC-treated cells compared to the control provides visual evidence of protein degradation.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs aimed at targeted protein degradation. Its pomalidomide core effectively recruits the CRBN E3 ligase, while the C11-NH2 linker offers a flexible and convenient point of attachment for a wide range of warheads targeting specific proteins of interest. The rational design of the linker is a critical aspect of PROTAC development, and while specific data for the C11 linker is emerging, the principles of linker-dependent optimization are well-established. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel pomalidomide-based PROTACs, from initial degradation assessment to mechanistic validation. As the field of targeted protein degradation continues to expand, the use of well-defined building blocks like this compound will be instrumental in the development of the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of Pomalidomide-C11-NH2 Hydrochloride to a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931) is a potent immunomodulatory agent that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase. This property has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. PROTACs consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.
Pomalidomide-C11-NH2 hydrochloride is a derivative of pomalidomide featuring an 11-carbon aliphatic linker terminating in a primary amine. This primary amine serves as a versatile chemical handle for conjugation to a ligand of interest, thereby forming a pomalidomide-based PROTAC. This document provides a detailed protocol for the conjugation of this compound to a ligand containing a carboxylic acid, which has been pre-activated as an N-hydroxysuccinimide (NHS) ester.
Principle of the Conjugation Reaction
The conjugation strategy is based on the reaction between the primary amine of Pomalidomide-C11-NH2 and an NHS-activated carboxylic acid on the target ligand. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the pomalidomide moiety to the ligand, with the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in an anhydrous aprotic polar solvent in the presence of a non-nucleophilic base to deprotonate the amine hydrochloride salt and facilitate the reaction.
Experimental Protocols
Materials and Reagents
-
This compound
-
NHS-activated ligand of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Tris-HCl or glycine (B1666218) solution (for quenching)
-
Solvents for purification (e.g., Dichloromethane (DCM), Methanol (B129727) (MeOH), Ethyl Acetate (B1210297), Hexanes)
-
Silica (B1680970) gel for column chromatography
-
Deionized water
-
Brine solution
Equipment
-
Magnetic stirrer and stir bars
-
Round bottom flasks and standard glassware
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Flash chromatography system or glass column for manual chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol for Conjugation of this compound to an NHS-Activated Ligand
1. Preparation of Reactants:
-
Ensure that the NHS-activated ligand is thoroughly dried and stored under anhydrous conditions to prevent hydrolysis of the NHS ester.
-
This compound should also be dried before use.
-
All solvents and reagents should be anhydrous.
2. Reaction Setup:
-
In a dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equivalents) to the solution to deprotonate the amine hydrochloride. Stir the mixture for 10-15 minutes at room temperature.
-
In a separate dry flask, dissolve the NHS-activated ligand (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
3. Conjugation Reaction:
-
Slowly add the solution of the NHS-activated ligand to the solution of Pomalidomide-C11-NH2 and base.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.[1]
4. Reaction Quenching:
-
Once the reaction is complete (as determined by the consumption of the starting materials), the reaction can be quenched by adding a solution of Tris-HCl or glycine. This will react with any remaining NHS-activated ligand.
5. Work-up and Purification:
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer with water and then with brine to remove DMF/DMSO and excess base.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane. The appropriate solvent system should be determined by TLC analysis of the crude product.[1]
6. Characterization of the Conjugate:
-
The purified pomalidomide-ligand conjugate should be characterized to confirm its identity and purity.
-
Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the conjugate and assess its purity.[4]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Reactant Molar Ratio | ||
| Pomalidomide-C11-NH2 HCl | 1.0 equivalent | |
| NHS-activated Ligand | 1.0 - 1.2 equivalents | A slight excess of the NHS-activated ligand can help drive the reaction to completion. |
| Base (DIPEA or TEA) | 2.0 - 3.0 equivalents | To neutralize the hydrochloride salt and facilitate the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DMSO | Ensure solvents are of high purity and anhydrous to prevent side reactions.[5] |
| Temperature | Room Temperature | |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion.[1] |
| Purification | ||
| Method | Silica Gel Column Chromatography | The choice of eluent will depend on the polarity of the ligand. A gradient of MeOH in DCM is a common starting point. |
| Characterization | ||
| Techniques | LC-MS, NMR, HPLC | To confirm identity, structure, and purity of the final conjugate.[2][4] |
| Expected Yield | Variable | Yields will vary depending on the specific ligand and the efficiency of the reaction and purification steps. Yields for similar syntheses can range from moderate to high. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for conjugating Pomalidomide-C11-NH2 to a ligand.
PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation via Cereblon recruitment.[6][7][8]
References
- 1. broadpharm.com [broadpharm.com]
- 2. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-C11-NH2 Hydrochloride: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C11-NH2 hydrochloride is a critical chemical tool in the rapidly advancing field of targeted protein degradation. As a derivative of pomalidomide (B1683931), it functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Its primary application in cancer research is as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, pomalidomide for CRBN), and a linker that connects the two. The this compound provides the CRBN-binding moiety attached to a C11 alkyl linker with a terminal amine group, which allows for straightforward conjugation to a target protein ligand. By inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful strategy to target proteins that have been traditionally difficult to inhibit with conventional small molecules.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC synthesized using this compound is illustrated below. The pomalidomide moiety binds to CRBN, while the warhead (a ligand for the protein of interest) binds to the target protein. The C11 linker bridges these two, bringing the target protein and the E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Application Example: Selective Degradation of Histone Deacetylase 8 (HDAC8)
A study by Chotitumnavee et al. (2022) demonstrated the use of a pomalidomide derivative with an 11-carbon linker to create a first-in-class PROTAC for the selective degradation of Histone Deacetylase 8 (HDAC8), an enzyme overexpressed in various cancers.[1] The developed PROTAC, designated 4c in the publication, effectively induced the degradation of HDAC8 and inhibited the growth of T-cell leukemia Jurkat cells.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the HDAC8-targeting PROTAC (4c ) from the aforementioned study.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 (HDAC8 Inhibition) | Recombinant HDAC8 | 0.372 µM | [2] |
| IC50 (HDAC1 Inhibition) | Recombinant HDAC1 | > 100 µM | [2] |
| IC50 (HDAC2 Inhibition) | Recombinant HDAC2 | > 100 µM | [2] |
| IC50 (HDAC6 Inhibition) | Recombinant HDAC6 | > 100 µM | [2] |
| Cell Growth Inhibition (Jurkat cells) | Jurkat (T-cell leukemia) | More potent than the parent HDAC8 inhibitor | [1] |
Experimental Protocols
The following are generalized protocols based on the methodologies employed in the development and evaluation of pomalidomide-based PROTACs.
Protocol 1: Synthesis of a Pomalidomide-C11-Linker-Based PROTAC
This protocol outlines the general steps for conjugating this compound to a carboxylic acid-functionalized target protein ligand.
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Solvents for extraction and chromatography
Procedure:
-
Dissolve the target protein ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add the amide coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein (e.g., Jurkat cells for HDAC8)
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 3: Cell Viability Assay
This protocol is for evaluating the effect of the PROTAC on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Viability Measurement (Example with MTT):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and use a non-linear regression to determine the IC50 (concentration for 50% inhibition of cell growth).
-
Concluding Remarks
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The long C11 alkyl linker provides significant reach and flexibility, which can be advantageous for inducing the degradation of a wide range of target proteins. The protocols and data presented here, based on the successful development of an HDAC8-degrading PROTAC, provide a solid foundation for researchers to design and evaluate novel protein degraders for cancer therapy. As with any PROTAC development project, optimization of the linker, warhead, and attachment points is crucial for achieving optimal potency, selectivity, and desirable pharmacokinetic properties.
References
Application Notes and Protocols for Pomalidomide-C11-NH2 Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C11-NH2 hydrochloride is a synthetic chemical compound derived from pomalidomide, a third-generation immunomodulatory drug (IMiD). This derivative is functionalized with an 11-carbon alkyl linker terminating in an amine group, making it a valuable tool in the field of targeted protein degradation. Specifically, it serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By incorporating this compound into Proteolysis Targeting Chimeras (PROTACs), researchers can hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer.
This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound in the context of PROTAC development.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C24H35ClN4O4 |
| Molecular Weight | 479.01 g/mol |
| CAS Number | 2722611-55-2 |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protected from moisture and light |
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound functions as the E3 ligase-recruiting moiety within a PROTAC. The PROTAC is a heterobifunctional molecule that consists of three components: a ligand that binds to the target protein of interest (POI), a linker, and the this compound that binds to CRBN. By simultaneously binding to both the POI and CRBN, the PROTAC facilitates the formation of a ternary complex. This induced proximity triggers the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.
Data Presentation
The efficacy of a PROTAC is typically evaluated by its binding affinity to the E3 ligase, its ability to degrade the target protein, and its downstream functional effects.
Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Assay | Dissociation Constant (Kd) | Reference(s) |
| Pomalidomide | Fluorescence Polarization | 156.60 nM | [3] |
| Pomalidomide | Isothermal Titration Calorimetry | ~2 µM | [4] |
Table 2: Degradation Efficacy of Pomalidomide-Based PROTACs
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| BRD4 | Burkitt's lymphoma (BL) cells | <1 | >90 | [5] |
| EGFR | A549 | 32.9 | 96 | [6] |
| HDAC8 | N.A. | 147 | 93 | [7] |
| BTK | Namalwa | ~9 | >99 | [8] |
| BTK | HBL1 | 6.3 | >90 | [] |
DC50: Concentration resulting in 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Table 3: Anti-proliferative Activity of Pomalidomide-Based PROTACs
| PROTAC Target | Cell Line | IC50 (nM) | Reference(s) |
| BRD4 | THP-1 | 810 | [10] |
| BTK | TMD8 | ~20-30 | [11] |
| PI3K/mTOR | MDA-MB-231 | 68.0 | [1] |
| PI3K/mTOR | MCF-7 | 161.6 | [1] |
IC50: Concentration resulting in 50% inhibition of cell proliferation.
Experimental Protocols
The following are detailed protocols for key experiments to characterize PROTACs synthesized using this compound.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is designed to assess the ability of a PROTAC to induce the degradation of a target protein in a cell line.
Materials:
-
Cell line of interest (e.g., expressing the target protein)
-
PROTAC synthesized with this compound
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132, optional)
-
RIPA Lysis Buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
RIPA Lysis Buffer Recipe (100 mL):
-
Tris-HCl, pH 7.4 (20 mM)
-
NaCl (150 mM)
-
EDTA (1 mM)
-
Triton X-100 (1%)
-
Sodium deoxycholate (0.5%)
-
SDS (0.1%)
-
Add protease and phosphatase inhibitors immediately before use.[12][13]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors and scrape the cells.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4 at 1:1000 dilution) overnight at 4°C.[3][6][14][15]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Probe for a loading control protein to ensure equal loading.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability/Proliferation Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
PROTAC synthesized with this compound
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled multiwell plate at a suitable density (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Treat cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[16][17][18]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Signaling Pathway
Pomalidomide and its derivatives exert their effects by binding to CRBN, leading to the degradation of specific "neosubstrates." In the context of multiple myeloma, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key mechanism of action.[14] This leads to the downregulation of interferon regulatory factor 4 (IRF4) and the oncogene c-Myc, resulting in anti-proliferative and pro-apoptotic effects.[14]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Pomalidomide-PEG3-NH2.HCl | CAS:2446474-09-3 | Biopharma PEG [biochempeg.com]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 10. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nsjbio.com [nsjbio.com]
- 13. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 14. BRD4 antibody (28486-1-AP) | Proteintech [ptglab.com]
- 15. BRD4 antibody (67374-2-Ig) | Proteintech [ptglab.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pomalidomide-C11-NH2 Hydrochloride in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C11-NH2 hydrochloride is a functionalized derivative of pomalidomide (B1683931), a well-established immunomodulatory drug.[1][2][3][4] This derivative incorporates an 11-carbon alkyl linker with a terminal amine group, making it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4][5] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]
Pomalidomide acts as a molecular glue that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[][8][9][10] By incorporating a pomalidomide-based ligand, PROTACs can hijack the CRBN E3 ligase to induce the degradation of specific proteins of interest (POIs).[] this compound serves as the CRBN-recruiting component, which is then chemically linked to a ligand that binds to the target protein. This document provides detailed application notes and protocols for utilizing this compound in the development and characterization of PROTACs in cell-based degradation assays.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase.[6][] This proximity leads to the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[] The key targets of pomalidomide itself are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][10][11]
Data Presentation: Quantitative Analysis of Protein Degradation
The efficacy of a PROTAC is typically assessed by its ability to induce potent and selective degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables provide representative data for pomalidomide and a hypothetical PROTAC synthesized using this compound.
Table 1: Degradation of Ikaros/Aiolos by Pomalidomide
| Cell Line | Target Protein | Treatment Time (hours) | Concentration (µM) | % Degradation (Dmax) | Reference |
| T cells | Aiolos (IKZF3) | 6 | 1 | >80% | [12] |
| T cells | Ikaros (IKZF1) | 6 | 1 | >70% | [12] |
| MM.1S | Aiolos (IKZF3) | 24 | 1 | >90% | [13] |
Table 2: Representative Degradation Profile of a Hypothetical PROTAC (PROTAC-X) Targeting B-Raf
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |
| MCF-7 | B-Raf | Not specified | >80% at 10 µM | 24 | [14] |
| K562 | HDAC8 | 147 | 93 | 10 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC activity. The following protocols outline key cell-based assays for characterizing protein degradation.
Protocol 1: Western Blot Analysis of Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[16]
Experimental Workflow
Materials and Reagents:
-
Appropriate cell line expressing the protein of interest.
-
Pomalidomide-based PROTAC.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17]
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
Polyacrylamide gels.
-
SDS-PAGE running buffer.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.[16]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[16]
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for the desired time points (e.g., 2, 4, 8, 16, 24 hours).[16] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[17][18] Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Denature samples by heating at 95°C for 5 minutes. Load equal amounts of protein onto a polyacrylamide gel and run SDS-PAGE.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[16] Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.
Protocol 2: In-Cell Western (Immunofluorescence) Assay
The In-Cell Western is a plate-based immunofluorescence assay that offers higher throughput for quantifying protein degradation.[19][20]
Materials and Reagents:
-
96-well clear-bottom black plates.
-
Adherent cell line.
-
Pomalidomide-based PROTAC.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., Intercept Blocking Buffer).
-
Primary antibodies for the target protein and a normalization protein (e.g., Tubulin).
-
Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the PROTAC as described for Western blotting.
-
Fixation and Permeabilization: After treatment, wash cells with PBS. Fix with 4% PFA for 20 minutes at room temperature. Wash again and permeabilize with permeabilization buffer for 20 minutes.[19]
-
Blocking: Block with blocking buffer for 1.5 hours at room temperature.[19]
-
Antibody Incubation: Incubate with a cocktail of the two primary antibodies (target and normalization) overnight at 4°C. Wash and then incubate with the corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the plate and remove all residual liquid. Scan the plate using a two-channel infrared imager. The integrated intensity of the target protein is normalized to that of the normalization protein.
Protocol 3: Proteomics Analysis of Protein Degradation
Mass spectrometry-based proteomics can provide a global and unbiased view of protein degradation induced by a PROTAC, helping to identify off-target effects and confirm on-target degradation.[21][22][23]
Experimental Workflow
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. 2bscientific.com [2bscientific.com]
- 19. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteomics Propels Protein Degradation Studies in San Diego - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Pomalidomide-C11-NH2 Hydrochloride in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C11-NH2 hydrochloride is a functionalized derivative of pomalidomide (B1683931), a potent immunomodulatory agent. This derivative serves as a high-affinity ligand for the Cereblon (CRBN) protein, a critical component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3][4] By recruiting CRBN, pomalidomide and its derivatives induce the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5] The degradation of these transcription factors leads to downstream effects, including the modulation of Interferon Regulatory Factor 4 (IRF4) and c-Myc levels, which are key regulators of lymphocyte function and proliferation.[5][6][7]
Western blot analysis is a fundamental technique to elucidate the mechanism of action of this compound by quantifying the degradation of its target proteins. These application notes provide a comprehensive protocol for utilizing this compound to induce protein degradation and monitor the downstream effects in a cellular context.
Principle of the Assay
This compound, when introduced to cultured cells, binds to the CRBN protein. This binding event alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the recruitment, ubiquitination, and proteasomal degradation of Ikaros and Aiolos. The reduction in the cellular levels of these proteins can be effectively visualized and quantified by Western blot analysis. Furthermore, the downstream consequences of Ikaros and Aiolos degradation, such as the downregulation of c-Myc and IRF4, can also be assessed using this technique.
Data Presentation
Table 1: Recommended Antibody and Reagent Concentrations for Western Blot Analysis
| Target Protein | Antibody Type | Suggested Dilution | Protein Loading (µg) | Expected Molecular Weight (kDa) |
| Ikaros (IKZF1) | Rabbit Monoclonal | 1:1000 | 20-40 | ~50-60 (multiple isoforms)[4] |
| Aiolos (IKZF3) | Rabbit Monoclonal | 1:1000 | 20-40 | ~58[8] |
| c-Myc | Rabbit Monoclonal | 1:1000 | 20-40 | ~62 |
| IRF4 | Rabbit Monoclonal | 1:1000 | 20-40 | ~52 |
| CRBN | Rabbit Monoclonal | 1:1000 | 20-40 | ~55 |
| β-Actin | Mouse Monoclonal | 1:5000 | 20-40 | ~42 |
| GAPDH | Rabbit Monoclonal | 1:2500 | 20-40 | ~37 |
Table 2: this compound Properties and Handling
| Property | Value |
| Molecular Formula | C₂₄H₃₅ClN₄O₄[2] |
| CAS Number | 2722611-55-2[2] |
| Storage (Solid) | Store at -20°C, desiccated.[9][10] |
| Stock Solution Preparation | Prepare a 10 mM stock solution in DMSO. Pomalidomide is soluble in DMSO at concentrations up to 50 mg/mL.[10] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month to prevent loss of potency. Avoid multiple freeze-thaw cycles.[9][10] |
| Working Solution Preparation | Further dilute the DMSO stock solution in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to be sensitive to pomalidomide, such as multiple myeloma (e.g., MM.1S, H929) or certain lymphoma cell lines.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a series of dilutions of this compound from the 10 mM DMSO stock solution in pre-warmed complete culture medium. Suggested final concentrations for a dose-response experiment are 0.01, 0.1, 1, and 10 µM.
-
Cell Treatment:
-
For a dose-response experiment , treat the cells with the varying concentrations of this compound for a fixed time point (e.g., 24 hours).
-
For a time-course experiment , treat the cells with a fixed concentration (e.g., 1 µM) and harvest the cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound treatment.
-
-
Cell Harvesting: Following the treatment period, harvest the cells by centrifugation (for suspension cells) or by scraping (for adherent cells) in cold PBS.
II. Preparation of Cell Lysates
-
Lysis Buffer: Prepare a suitable lysis buffer, such as RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 100 µL for a 6-well plate well).
-
Incubation: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a fresh, pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
IV. Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor protein separation.
-
Electrophoresis: Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To detect multiple proteins on the same blot, the membrane can be stripped of the primary and secondary antibodies and re-probed with a different primary antibody (e.g., for a loading control like β-actin or GAPDH).
Visualization of Pathways and Workflows
Caption: Pomalidomide-C11-NH2 HCl signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationships in the experimental design.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Ikaros and Aiolos Inhibit Pre-B-Cell Proliferation by Directly Suppressing c-Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and splicing of Ikaros family members in murine and human thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of IRF4 in resistance to immunomodulatory (IMid) compounds® in Waldenström’s macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CK1α and IRF4 are essential and independent effectors of immunomodulatory drugs in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aiolos (D1C1E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pomalidomide | Cell Signaling Technology [cellsignal.com]
Pomalidomide-C11-NH2 Hydrochloride: Application Notes and Protocols for Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C11-NH2 hydrochloride is a functionalized derivative of pomalidomide (B1683931), an immunomodulatory agent that has been repurposed as a powerful tool in the field of targeted protein degradation. This compound serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4-CRBN). The primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (in this case, pomalidomide), and a chemical linker that connects the two. By simultaneously binding to both the target protein and CRBN, a PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The C11-NH2 linker on this pomalidomide derivative provides a versatile and commonly utilized attachment point for conjugation to a warhead ligand.
Mechanism of Action
Pomalidomide and its derivatives exert their effects by modulating the substrate specificity of the CRL4-CRBN E3 ligase complex. When incorporated into a PROTAC, the pomalidomide moiety binds to CRBN, effectively "hijacking" its function. This brings the target protein, bound by the PROTAC's warhead, into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Beyond targeted protein degradation, the engagement of CRBN by pomalidomide can have other downstream effects. Pomalidomide itself is known to induce the degradation of specific "neo-substrates," such as the Ikaros and Aiolos transcription factors (IKZF1 and IKZF3), which contributes to its immunomodulatory and anti-myeloma activities.[1] Furthermore, studies have shown that binding of pomalidomide analogs to CRBN can suppress its auto-ubiquitination, leading to an accumulation of the CRBN protein, which may enhance the degradation of its targets.[2]
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Data Presentation
The efficacy of a PROTAC is determined by several factors, including the binding affinities of its ligands to the target protein and the E3 ligase, as well as the nature of the linker. Below are tables summarizing representative quantitative data for pomalidomide and other pomalidomide-based PROTACs to provide a context for the expected performance of therapeutics developed using this compound.
Table 1: Binding Affinities of Immunomodulatory Drugs (IMiDs) to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Reference |
| Thalidomide (B1683933) | ~250 nM | [3] |
| Lenalidomide | ~178 nM | [3] |
| Pomalidomide | ~157 nM | [3] |
Table 2: Representative Degradation Efficacy of Pomalidomide-Based PROTACs
| PROTAC Name | Target Protein | DC50 (Degradation) | Dmax (% Degradation) | Cell Line | Reference |
| dBET1 | BRD4 | ~1.8 nM | >98% | MV4;11 | [4] |
| ARV-825 | BRD4 | <1 nM | >95% | RS4;11 | [5] |
| ZQ-23 | HDAC8 | 147 nM | 93% | N/A | [6] |
| GP262 | PI3K/mTOR | N/A | N/A | MDA-MB-231 | [7] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
The following are detailed protocols for the synthesis of a PROTAC using this compound and for key experiments to characterize and validate its activity.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general procedure for conjugating this compound to a target protein ligand containing a carboxylic acid functional group.
Caption: Workflow for PROTAC synthesis via amide bond formation.
Materials:
-
This compound
-
Target protein ligand with a terminal carboxylic acid (Warhead-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification (e.g., acetonitrile, water, TFA)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the Warhead-COOH (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Add the Pomalidomide-C11-NH2 solution to the activated Warhead-COOH solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol details how to assess the degradation of a target protein in cells treated with a PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: Treat the cells with increasing concentrations of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control where cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of protein degradation.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ternary complex (Target Protein-PROTAC-CRBN).[8]
Materials:
-
Cell line expressing the target protein
-
PROTAC and MG132
-
Non-denaturing lysis buffer
-
Antibody against CRBN or the target protein for immunoprecipitation
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment: Culture cells and treat with the PROTAC and MG132 (to stabilize the ternary complex by preventing degradation) for a suitable time (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against CRBN (or the target protein) or a control IgG overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein (if CRBN was immunoprecipitated) or CRBN (if the target protein was immunoprecipitated) to confirm their co-precipitation.
Protocol 4: Cell Viability Assay
This protocol is to assess the downstream effect of target protein degradation on cell viability using an MTT or CellTiter-Glo® assay.[9][10]
Materials:
-
Cell line of interest
-
96-well plates
-
PROTAC stock solution
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Cell Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength for the MTT assay or the luminescence for the CellTiter-Glo® assay using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the PROTAC.
Safety and Handling
Pomalidomide is a thalidomide analog and is considered a potential human teratogen.[11] Therefore, this compound and any PROTACs synthesized from it should be handled with extreme caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.[12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
Disclaimer: This document is intended for research use only. The information provided is based on a synthesis of available scientific literature. Researchers should always consult the relevant safety data sheets (SDS) and perform their own risk assessments before handling any chemical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ubpbio.com [ubpbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. packageinserts.bms.com [packageinserts.bms.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols: Pomalidomide-C11-NH2 Hydrochloride for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C11-NH2 hydrochloride is a synthetic ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is a derivative of Pomalidomide, an immunomodulatory drug, and is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. This document provides detailed application notes and protocols for the in vitro use of this compound as a CRBN ligand in the context of PROTAC research.
Mechanism of Action
Pomalidomide and its derivatives function by binding to CRBN, a substrate receptor of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex. In a PROTAC, the Pomalidomide-C11-NH2 moiety serves to recruit this E3 ligase. The other end of the PROTAC is conjugated to a ligand that binds to a protein of interest (POI). The formation of a ternary complex between the POI, the PROTAC, and CRBN leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically induce the degradation of more POI molecules.
Data Presentation
The following table summarizes key quantitative data for Pomalidomide. It is important to note that specific binding affinities for the this compound derivative are not widely published. The data for the parent compound, Pomalidomide, can be used as a reference for estimating its CRBN binding affinity. Researchers should empirically determine the optimal concentrations for their specific PROTAC constructs and cell systems.
| Compound | Assay Type | Value | Cell Line / System | Reference |
| Pomalidomide | CRBN Binding (IC50) | ~2 µM | U266 myeloma cell extracts | [1] |
| Lenalidomide | CRBN Binding (IC50) | ~2 µM | U266 myeloma cell extracts | [1] |
| Pomalidomide-based PROTAC (EGFR degrader) | EGFR Degradation (Western Blot) | Effective at 0.1 µM and 1 µM | A549, HCT-116, HepG-2, MCF-7 | [2] |
| Pomalidomide-based PROTAC (EGFR degrader) | Cell Viability (IC50) | 3.02 - 3.92 µM | A549, HCT-116, HepG-2, MCF-7 | [2] |
Signaling Pathway Diagram
Caption: Pomalidomide-PROTAC signaling pathway.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for evaluating a PROTAC synthesized using this compound.
Caption: Experimental workflow for PROTAC evaluation.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of a PROTAC.
Materials:
-
PROTAC synthesized with this compound
-
Target cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for a desired period (e.g., 72 hours).[3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Protein Degradation
This protocol is to quantify the degradation of the target protein.[4]
Materials:
-
PROTAC synthesized with this compound
-
Target cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the PROTAC for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection: Add ECL reagent and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody.
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]
Protocol 3: Quantitative PCR (qPCR) for mRNA Analysis
This protocol is to determine if the protein degradation is due to post-translational effects and not transcriptional repression.
Materials:
-
PROTAC synthesized with this compound
-
Target cell line
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the POI gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at effective degradation concentrations and time points determined from the western blot analysis.
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative mRNA expression levels of the POI gene, normalized to the housekeeping gene. A lack of significant change in mRNA levels suggests that the PROTAC is acting at the protein level.
Conclusion
This compound is a valuable tool for the development of CRBN-recruiting PROTACs. While specific quantitative data for this derivative is limited, the provided protocols and data for the parent compound, Pomalidomide, offer a solid foundation for initiating in vitro studies. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific target and cellular context. The methodologies outlined in these application notes will facilitate the characterization of novel PROTACs and their potential as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Pomalidomide-C11-NH2 Hydrochloride Solubility in DMSO
Frequently Asked Questions (FAQs)
Q1: My Pomalidomide-C11-NH2 hydrochloride is not dissolving in DMSO at my desired concentration. What are the first steps I should take?
A1: When encountering solubility issues, it's important to address several factors systematically. First, ensure the DMSO is of high purity and anhydrous, as DMSO is hygroscopic and absorbed water can significantly reduce its ability to dissolve organic compounds.[1] We recommend using a fresh, unopened bottle of anhydrous, high-purity DMSO.[1] Next, gentle warming of the solution to around 37°C and vortexing can help.[1][2] If particles persist, sonication in a water bath for 10-15 minutes is a common and effective step to aid dissolution.[1]
Q2: Could the quality or handling of my DMSO be the cause of the solubility problem?
A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] This absorbed water can decrease its solvating power for many organic compounds.[1] Using fresh, anhydrous DMSO is critical.[1][3] It is advisable to store DMSO in small, tightly sealed aliquots to minimize exposure to atmospheric moisture.
Q3: I've tried warming and sonicating, but my compound still won't fully dissolve. What are my next options?
A3: If initial methods are unsuccessful, your target concentration may be exceeding the compound's solubility limit in DMSO. The most straightforward next step is to prepare a more dilute stock solution.[1] For example, if a 50 mM stock is proving difficult, attempt to prepare a 25 mM or 10 mM solution.
Q4: My compound dissolves perfectly in 100% DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?
A4: This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[1] To prevent this, it's recommended to perform serial dilutions of your high-concentration DMSO stock into your aqueous medium.[1] It's also crucial to add the DMSO stock to the aqueous solution while gently vortexing to ensure rapid dispersion.[2] The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity, though this can be cell-line dependent.[2][4]
Q5: How can I determine the maximum solubility of this compound in DMSO?
A5: A practical method to determine maximum solubility is to prepare a supersaturated solution by adding an excess amount of the compound to a known volume of DMSO. After a period of vigorous mixing (vortexing and/or sonication) and equilibration (e.g., 24 hours at a controlled temperature), the undissolved solid is removed by centrifugation and/or filtration. The concentration of the compound in the clear supernatant can then be determined using an analytical method such as HPLC or UV-Vis spectroscopy.
Quantitative Solubility Data for Pomalidomide
The following table summarizes the reported solubility of the parent compound, Pomalidomide, in DMSO. This data can serve as a useful reference point.
| Compound | Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| Pomalidomide | DMSO | 100 mM | 27.32 mg/mL | [5] |
| Pomalidomide | DMSO | ~366 mM | 100 mg/mL | [3] |
| Pomalidomide | DMSO | ~183 mM | 50 mg/mL (requires ultrasound) | [6] |
| Pomalidomide | DMSO | ~55 mg/mL | 15 mg/mL | [7] |
Note: Solubility can vary between batches and is affected by factors such as purity, crystalline form, temperature, and the specific lot of DMSO used. Hygroscopic DMSO can significantly reduce solubility.[3][6]
Troubleshooting Guide for Dissolving this compound
If you are facing challenges dissolving your compound, follow this workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Experimental Protocols
Protocol 1: Standard Preparation of a DMSO Stock Solution
This protocol outlines the standard procedure for dissolving a compound in DMSO.
-
Preparation: Allow the vial of this compound and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.[2]
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the compound to achieve the desired concentration.
-
Initial Mixing: Tightly cap the vial and vortex the solution vigorously for 2-5 minutes.[2]
-
Visual Inspection: Check the solution against a light source for any undissolved particles or cloudiness.[2]
-
Assisted Dissolution (If Necessary):
-
Final Inspection: Once the solution is clear, it is ready for use or storage.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C in tightly sealed vials to protect from moisture and light. Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparing Solutions for Aqueous-Based Assays
This protocol provides a decision-making framework for diluting a DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS) to minimize precipitation.
Caption: Decision tree for preparing stock solutions for cell-based assays.
References
Technical Support Center: Optimizing PROTAC Linker Length with Pomalidomide-C11-NH2 Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) utilizing Pomalidomide-C11-NH2 hydrochloride as the E3 ligase recruiting element.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a pomalidomide-based PROTAC?
A1: The linker is a crucial component of a PROTAC, connecting the pomalidomide (B1683931) moiety (which binds to the Cereblon (CRBN) E3 ubiquitin ligase) to a ligand that binds to the target protein of interest (POI).[1] The linker's primary function is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][] This proximity enables the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[][3]
Q2: Why is optimizing the linker length so critical for PROTAC efficacy?
A2: The length of the linker directly impacts the stability and geometry of the ternary complex.[4] An improperly designed linker can lead to several issues:
-
Linker too short: May cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[][5]
-
Linker too long: Can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[][6]
Therefore, identifying the optimal linker length is essential for achieving maximal degradation of the target protein (Dmax) at the lowest possible concentration (DC50).[3][7]
Q3: What are the advantages of starting with this compound?
A3: Pomalidomide generally exhibits a higher binding affinity for CRBN compared to its predecessor, thalidomide, which can contribute to more stable ternary complex formation and more potent protein degradation.[3] The C11 alkyl chain provides a long, flexible starting point for linker optimization. The terminal primary amine (-NH2) offers a versatile chemical handle for coupling various "warheads" (target protein ligands) through well-established amide bond formation reactions.[8]
Q4: How does a long alkyl linker, like the C11 chain, affect the physicochemical properties of a PROTAC?
A4: Long alkyl linkers are lipophilic and can increase a PROTAC's passive diffusion across cell membranes.[] However, they can also decrease aqueous solubility. This trade-off between permeability and solubility is a key consideration during linker design. While alkyl linkers may reduce the polar surface area, which is beneficial for cell penetration, researchers must ensure the final PROTAC molecule remains soluble enough to reach its intracellular target.[][9]
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC linker optimization experiments.
Problem 1: My synthesized PROTAC shows good binary binding to the target protein and CRBN, but I don't observe significant degradation.
-
Possible Cause 1: Suboptimal Linker Length. The current linker length may not be conducive to the formation of a stable and productive ternary complex. Even with good binary affinities, the spatial orientation required for ubiquitin transfer might not be achieved.
-
Solution: Synthesize a library of PROTACs with varying linker lengths. Starting with the C11 chain from Pomalidomide-C11-NH2, you can systematically shorten or lengthen it by coupling different length di-acid linkers to the amine.
-
-
Possible Cause 2: Unproductive Ternary Complex Geometry. A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.
-
Solution: Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated.[10] If not, this points to a problem with the geometry of the ternary complex, necessitating linker redesign.
-
-
Possible Cause 3: Poor Cell Permeability. The physicochemical properties of your PROTAC might be hindering its entry into cells.
-
Solution: Modify the linker to improve properties like solubility. While the C11 chain aids permeability, incorporating a short PEG motif could enhance solubility.[6] Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Problem 2: I observe a "hook effect" with my PROTAC.
-
Possible Cause: Formation of Unproductive Binary Complexes. At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex.[11]
-
Solution: This is a common phenomenon for potent PROTACs. The key is to perform a wide dose-response experiment to identify the optimal concentration range for degradation. The peak of the bell-shaped curve will indicate the most effective concentration.
-
Problem 3: Low synthetic yield when coupling my warhead to this compound.
-
Possible Cause: Inefficient Coupling Reaction. The chosen amide coupling conditions may not be optimal for your specific warhead, which may have a sterically hindered carboxylic acid or be prone to side reactions.
-
Solution: Screen different peptide coupling reagents (e.g., HATU, HOBt/EDC, COMU) and bases (e.g., DIPEA, triethylamine). Ensure anhydrous reaction conditions, as water can hydrolyze the activated ester intermediate. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[12]
-
Quantitative Data Summary
The following table provides an illustrative example of how linker length can impact the degradation efficiency of a hypothetical PROTAC series targeting Protein X, synthesized from Pomalidomide-C11-NH2. The data demonstrates the common observation of an optimal linker "sweet spot."
| PROTAC Compound | Linker Composition (extension from C11) | Total Linker Atoms (approx.) | DC50 (nM) | Dmax (%) |
| PROTAC-X-1 | Direct Amide Bond | 11 | >1000 | <10 |
| PROTAC-X-2 | + 3-carbon alkyl chain | 14 | 250 | 65 |
| PROTAC-X-3 | + 5-carbon alkyl chain | 16 | 35 | 92 |
| PROTAC-X-4 | + 7-carbon alkyl chain | 18 | 80 | 85 |
| PROTAC-X-5 | + 2-unit PEG chain | 17 | 45 | 95 |
Note: This data is illustrative and intended to demonstrate the principle of linker length optimization. Actual results will vary depending on the target protein and specific chemical structures.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths
This protocol describes a general method for coupling carboxylic acid-functionalized warheads to this compound with linkers of varying lengths.
-
Deprotection (if necessary): If your Pomalidomide-C11-NH2 is the hydrochloride salt, neutralize it with a suitable base (e.g., DIPEA or triethylamine) in an anhydrous solvent like DMF or DCM.
-
Activation of Warhead/Linker: In a separate flask, dissolve the carboxylic acid-functionalized warhead (or a bifunctional linker like adipic acid) (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Coupling Reaction: Add the solution of neutralized Pomalidomide-C11-NH2 (1.2 eq) to the activated warhead/linker solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Target Protein Degradation Assay by Western Blot
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[3]
-
Cell Culture and Plating: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTACs in cell culture medium. Treat the cells with varying concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13]
Visualizations
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for optimizing PROTAC linker length.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pomalidomide-5-C4-NH2 (hydrochloride) | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. explorationpub.com [explorationpub.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. lifesensors.com [lifesensors.com]
common issues with Pomalidomide-C11-NH2 hydrochloride stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the common stability issues encountered with Pomalidomide-C11-NH2 hydrochloride. The following troubleshooting guides and FAQs are designed to address specific challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like its parent compound pomalidomide (B1683931), is susceptible to degradation under several conditions. The primary concerns are hydrolysis, oxidation, photostability, and thermal degradation. The glutarimide (B196013) ring in the pomalidomide structure is particularly prone to hydrolysis under both acidic and alkaline conditions. The molecule may also degrade when exposed to oxidative stress, high temperatures, and UV or fluorescent light.
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of the compound, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage, 2-8°C may be acceptable. Once in solution, it is advisable to use it immediately or store at -80°C for a limited time. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Q3: I am observing inconsistent results in my cellular assays. Could this be related to the stability of this compound?
A3: Yes, inconsistent results can be a direct consequence of compound degradation. If the compound degrades in your cell culture medium or during incubation, the effective concentration will decrease, leading to variability in your experimental outcomes. It is crucial to ensure the stability of the compound under your specific assay conditions. Consider performing a stability check of the compound in your experimental medium.
Q4: What are the likely degradation products of this compound?
A4: Based on studies of pomalidomide, the primary degradation pathways include hydrolysis of the glutarimide ring and hydroxylation of the phthalimide (B116566) ring. Therefore, you can expect to see degradation products resulting from these transformations. The C11-NH2 linker itself may also be subject to degradation, although the pomalidomide core is generally the more reactive part of the molecule.
Troubleshooting Guide
Issue: Poor solubility or precipitation of the compound in aqueous buffers.
Possible Cause: Pomalidomide and its derivatives have low aqueous solubility.
Troubleshooting Workflow:
how to prevent degradation of Pomalidomide-C11-NH2 hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Pomalidomide-C11-NH2 hydrochloride in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
This compound is susceptible to three main degradation pathways in solution:
-
Hydrolysis: The glutarimide (B196013) ring of the pomalidomide (B1683931) molecule is prone to hydrolysis, especially under neutral to alkaline pH conditions. This is a significant clearance pathway for pomalidomide in vivo, accounting for about 25% of its metabolism.[1][2] The parent compound of pomalidomide, thalidomide (B1683933), is known to undergo rapid spontaneous hydrolysis in aqueous solutions at a pH of 6.0 or greater.[3]
-
Oxidation: The pomalidomide molecule can be oxidized, particularly at the phthalimide (B116566) ring, to form hydroxylated metabolites.[4][5][6] The amino group on the C11 linker could also be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of degradation products. While one study suggests pomalidomide is relatively stable under light compared to acidic or alkaline conditions, the potential for photodegradation exists.[8]
Q2: What are the recommended storage conditions for this compound stock solutions?
To minimize degradation, stock solutions of this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. | Low temperatures slow down the rate of all chemical reactions, including hydrolysis and oxidation. |
| Solvent | Anhydrous DMSO is recommended for initial stock solutions. | Pomalidomide has low aqueous solubility. DMSO is a suitable organic solvent. Using an anhydrous grade minimizes water available for hydrolysis. |
| pH (for aqueous buffers) | Acidic pH (e.g., pH 4-5). | Hydrolysis of the glutarimide ring is significantly slower under acidic conditions. Studies have shown that pre-stabilizing plasma with 0.1% HCl improves pomalidomide stability.[9][10] |
| Light Exposure | Protect from light by using amber vials or wrapping containers in aluminum foil. | To prevent potential photodegradation.[8] |
| Atmosphere | For maximum stability, consider overlaying the solution with an inert gas (e.g., argon or nitrogen). | This displaces oxygen and minimizes the risk of oxidation. |
Q3: How can I prepare aqueous working solutions while minimizing degradation?
When preparing aqueous working solutions from a DMSO stock, follow these steps:
-
Use a pre-chilled, acidic buffer (pH 4-5).
-
Quickly dilute the DMSO stock into the aqueous buffer.
-
Use the solution immediately after preparation.
-
If immediate use is not possible, keep the solution on ice and protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of the compound in solution. | - Prepare fresh solutions for each experiment from a frozen stock. - Verify the pH of your aqueous buffer. If neutral or alkaline, switch to an acidic buffer. - Ensure solutions are protected from light during the experiment. - Perform a stability check of your compound under your specific experimental conditions using HPLC. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | - Characterize the degradation products by mass spectrometry to identify them as hydrolytic, oxidative, or photo-degradants. - Based on the identity of the degradants, adjust your solution preparation and storage protocol (e.g., lower pH to prevent hydrolysis, add antioxidants, or improve light protection). |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility of this compound. | - Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but does not interfere with your experiment. - Consider using a solubilizing agent like hydroxypropyl-beta-cyclodextrin, which has been shown to improve the solubility and stability of the related compound thalidomide.[11] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound in solution.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
HPLC-grade water
-
Phosphate (B84403) buffer (pH 7.4 and pH 4.5)
-
Hydrochloric acid and sodium hydroxide (B78521) for forced degradation studies
-
Hydrogen peroxide for oxidative degradation studies
-
A validated reference standard of this compound
2. Chromatographic Conditions (example): [12]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and methanol or acetonitrile. For example, Methanol:Phosphate buffer (60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 228 nm
-
Injection Volume: 20 µL
3. Forced Degradation Study: To understand the degradation profile, expose a solution of this compound (e.g., in 50:50 acetonitrile:water) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solution at 80°C for 48 hours.
-
Photodegradation: Expose solution to direct sunlight or a photostability chamber for 24 hours.
4. Analysis:
-
Analyze the stressed samples by HPLC.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control.
Visualizations
Potential Degradation Pathways
Caption: Major degradation pathways for Pomalidomide-C11-NH2 in solution.
Experimental Workflow for Stability Assessment
Caption: Workflow for a forced degradation study of Pomalidomide-C11-NH2.
References
- 1. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Human Cytochrome P450 Oxidation of 5-Hydroxythalidomide and Pomalidomide, an Amino Analog of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human cytochrome P450 oxidation of 5-hydroxythalidomide and pomalidomide, an amino analogue of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]
- 9. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.usuhs.edu [scholar.usuhs.edu]
- 11. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pomalidomide-C11-NH2 hydrochloride off-target effects and how to minimize
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of pomalidomide-C11-NH2 hydrochloride and strategies to minimize them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of pomalidomide (B1683931), a potent immunomodulatory drug.[1] The "-C11-NH2" modification is a linker with a terminal amine group, making this molecule a common building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] In a PROTAC, the pomalidomide moiety serves as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] The other end of the PROTAC is designed to bind to a specific protein of interest. By bringing the target protein and CRBN into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: What are the known off-target effects of pomalidomide-based PROTACs?
A2: The primary off-target effect of pomalidomide-based PROTACs is the degradation of endogenous zinc-finger (ZF) proteins.[4][5] This occurs because the pomalidomide molecule itself can act as a "molecular glue," inducing an interaction between CRBN and certain ZF proteins, leading to their unintended degradation. This is an inherent activity of the pomalidomide scaffold and is independent of the intended target of the PROTAC.
Q3: How does the linker attachment point on pomalidomide affect its off-target profile?
A3: The position of the linker on the pomalidomide phthalimide (B116566) ring is a critical determinant of its off-target activity. Pomalidomide has an amino group at the C4 position of the phthalimide ring, and this is often where linkers are attached in commercially available building blocks like this compound. However, research has shown that attaching the linker at the C5 position of the phthalimide ring significantly reduces the off-target degradation of ZF proteins compared to C4-linked analogues.[6][7] This is because modifications at the C5 position are thought to sterically hinder the binding of off-target ZF proteins without disrupting the interaction with CRBN.[4]
Q4: How can I minimize the off-target effects of my pomalidomide-based PROTAC?
A4: Minimizing off-target effects is crucial for the development of selective protein degraders. Here are some key strategies:
-
Rational PROTAC Design:
-
Linker Position: Whenever possible, design your PROTAC with the linker attached to the C5 position of the pomalidomide phthalimide ring.[6][7]
-
Linker Composition: The length and chemical nature of the linker can influence the stability and conformation of the ternary complex (Target-PROTAC-CRBN), which in turn can affect off-target degradation.[8] Experiment with different linker types (e.g., PEG, alkyl chains) and lengths.
-
-
Use of Control Compounds:
-
Negative Control: Synthesize a negative control PROTAC where the pomalidomide moiety is modified to abolish CRBN binding (e.g., by altering the glutarimide (B196013) ring). This will help you to distinguish between off-target effects mediated by the pomalidomide part of your PROTAC and those caused by the target-binding part.
-
Epimeric Control: If possible, synthesize a version of your PROTAC with an inactive epimer of the pomalidomide ligand.
-
-
Quantitative On- and Off-Target Analysis:
-
Perform dose-response experiments to determine the concentration at which you achieve maximal on-target degradation with minimal off-target effects.
-
Use sensitive and unbiased methods like mass spectrometry-based proteomics to get a global view of the proteins degraded by your PROTAC.
-
Troubleshooting Guides
Problem 1: Significant degradation of known pomalidomide off-targets (e.g., IKZF1, ZFP91) is observed at concentrations effective for on-target degradation.
| Potential Cause | Recommended Solution |
| C4-linked Pomalidomide Moiety: The this compound likely has the linker at the C4 position, which is known to have a higher propensity for off-target ZF protein degradation.[4] | Synthesize a C5-linked Analogue: If feasible, synthesize a version of your PROTAC using a pomalidomide derivative with the linker attachment at the C5 position. Compare the on- and off-target degradation profiles of the C4- and C5-linked PROTACs. |
| High PROTAC Concentration: The concentration used may be too high, leading to increased off-target effects. | Optimize Concentration: Perform a detailed dose-response experiment to identify the lowest effective concentration for on-target degradation and assess the off-target profile at that concentration. |
| Linker-Mediated Effects: The linker may be contributing to the formation of stable off-target ternary complexes. | Vary Linker Design: Synthesize and test a panel of PROTACs with different linker lengths and compositions to identify a linker that minimizes off-target degradation while maintaining on-target activity.[8] |
Problem 2: My PROTAC is showing cellular toxicity that does not correlate with the degradation of the intended target.
| Potential Cause | Recommended Solution |
| Off-Target Protein Degradation: The toxicity may be due to the degradation of an essential off-target protein. | Global Proteomics Analysis: Perform an unbiased proteomics experiment (e.g., using mass spectrometry) to identify all proteins that are degraded by your PROTAC.[9] This will provide a comprehensive view of its selectivity. |
| Off-Target Binding (Non-Degradative): The PROTAC may be binding to other proteins without causing their degradation, but still interfering with their function. | Cellular Thermal Shift Assay (CETSA): Use CETSA to identify proteins that are engaged by your PROTAC in cells.[10] This can reveal off-target binding events that do not result in degradation. |
| Compound Instability or Metabolism: The PROTAC molecule itself may be unstable or metabolized into a toxic species. | Stability Assays: Assess the stability of your PROTAC in cell culture media and cell lysates over time. |
Data Presentation
Table 1: Comparison of Off-Target Zinc-Finger (ZF) Protein Degradation by C4- vs. C5-linked Pomalidomide Analogues.
Note: This table summarizes qualitative findings from multiple studies. Quantitative values can vary depending on the specific PROTAC, cell line, and experimental conditions.
| Feature | C4-Linked Pomalidomide PROTACs | C5-Linked Pomalidomide PROTACs | Reference |
| Off-Target ZF Protein Degradation | Higher propensity for degradation of known pomalidomide neo-substrates (e.g., IKZF1, IKZF3, ZFP91). | Significantly reduced degradation of off-target ZF proteins. | [6][7] |
| On-Target Degradation Potency | Can be potent, but selectivity may be compromised. | Can maintain or even enhance on-target potency with improved selectivity. | [6] |
| Rationale for Difference | The C4 position is involved in a water-mediated hydrogen bond that can stabilize the ternary complex with some ZF proteins.[4] | Modifications at the C5 position can sterically hinder the binding of ZF proteins to the CRBN-PROTAC complex.[4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol provides a standard method for quantifying the reduction in the levels of a target protein following PROTAC treatment.[11][12][13]
Materials:
-
Cells expressing the target protein and CRBN.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Cell Treatment: Prepare serial dilutions of your PROTAC in complete cell culture medium. Treat the cells with a range of concentrations of the PROTAC and a vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein amounts and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against the target protein and a loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Protocol 2: Global Proteomics for Off-Target Identification using Mass Spectrometry
This protocol provides a general workflow for identifying the on- and off-target substrates of a PROTAC using quantitative mass spectrometry.[9][14]
Materials:
-
Cells of interest.
-
PROTAC and vehicle control.
-
Lysis buffer (e.g., urea-based buffer for deep proteome coverage).
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA).
-
Trypsin.
-
Sample clean-up materials (e.g., C18 desalting columns).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
Proteomics data analysis software.
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration that gives maximal on-target degradation, and a vehicle control.
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and denature the proteins.
-
Reduce and alkylate the cysteine residues.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Labeling (Optional but Recommended for Quantification): For accurate quantification, label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Determine the proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control. These are your potential on- and off-target substrates.
-
-
Validation: Validate the degradation of key off-target candidates by targeted proteomics or Western blotting.
Mandatory Visualizations
Caption: Pomalidomide-PROTAC signaling pathway and off-target effects.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Troubleshooting logic for common PROTAC experimental issues.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Refining Purification Methods for Pomalidomide-Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of pomalidomide-conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pomalidomide-conjugates?
A1: The primary methods for purifying pomalidomide-conjugates, which are a type of antibody-drug conjugate (ADC), are chromatographic techniques that separate molecules based on differences in their physical and chemical properties. The most prevalent methods include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. It is effective for removing aggregates and smaller impurities.[1][2][3][4][5]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This method is particularly well-suited for separating ADCs with different drug-to-antibody ratios (DAR).[6][7][8][9][10][11][12][13][14]
-
Reversed-Phase Chromatography (RPC): A powerful technique for high-resolution separation based on hydrophobicity.[6][7][15]
Q2: What are the critical quality attributes (CQAs) to monitor during the purification of pomalidomide-conjugates?
A2: Key CQAs for pomalidomide-conjugates include the drug-to-antibody ratio (DAR), the amount of high molecular weight species (aggregates), and the level of residual free pomalidomide (B1683931) and other process-related impurities.[][17] The purification process must be optimized to ensure these attributes meet the required specifications for safety and efficacy.
Q3: Why is the removal of residual free pomalidomide important?
A3: The cytotoxic nature of the pomalidomide payload necessitates its effective removal to ensure the safety and efficacy of the final ADC product.[18] Standard purification procedures may be insufficient, requiring the development of specific steps to reduce the level of residual free drug.[18]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of pomalidomide-conjugates.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Conjugate | Conjugate Instability: Pomalidomide-conjugates can be labile and prone to degradation under harsh conditions (e.g., extreme pH, high temperatures).[19] | * Optimize buffer pH and temperature during purification. * Minimize the duration of the purification process. |
| Poor Binding to Chromatography Resin: The conformation of the conjugate might hinder its interaction with the stationary phase.[20] | * Ensure the column is properly equilibrated with the appropriate buffer. * For HIC, adjust the salt concentration in the loading buffer to promote binding. * For RPC, ensure the mobile phase composition is optimal for retention. | |
| High Levels of Aggregates | Hydrophobic Interactions: The hydrophobic nature of pomalidomide can promote self-association and aggregation of the conjugate.[4][] | * Optimize the mobile phase composition in SEC by adding organic modifiers or salts to disrupt hydrophobic interactions.[3] * Screen different HIC resins and elution conditions to improve the separation of monomers from aggregates.[8] |
| Inappropriate Buffer Conditions: Suboptimal pH or ionic strength can lead to protein unfolding and aggregation. | * Perform buffer screening experiments to identify conditions that maintain the stability of the conjugate. | |
| Incomplete Removal of Free Pomalidomide | Insufficient Resolution: The chromatographic method may not be capable of separating the conjugate from the free drug. | * Optimize the gradient slope and mobile phase composition in HIC or RPC to enhance resolution. * Consider a multi-step purification strategy, combining different chromatography techniques (e.g., SEC followed by HIC). |
| Micelle Formation: Highly hydrophobic linker-payload complexes may form insoluble micelles that are difficult to remove by standard methods.[] | * Incorporate a filtration step prior to chromatography. * Use a combination of ultrafiltration/diafiltration (UF/DF) and chromatography for removal.[] | |
| Poor Peak Shape in Chromatography | Non-Specific Interactions: The conjugate may interact with the chromatography matrix through mechanisms other than the intended separation principle (e.g., ionic or hydrophobic interactions with an SEC column).[3][4] | * For SEC, use a mobile phase with an appropriate salt concentration to minimize secondary electrostatic interactions.[3] * Select a column with a surface chemistry designed to reduce non-specific binding of hydrophobic molecules like ADCs.[4] |
| Column Overloading: Exceeding the binding capacity of the column can lead to peak broadening and tailing. | * Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Size-Exclusion Chromatography (SEC) for Aggregate Removal
This protocol outlines a general procedure for the separation of high molecular weight aggregates from pomalidomide-conjugate monomers.
-
Column: A silica-based column with a hydrophilic bonded phase suitable for the analysis of biomolecules (e.g., Agilent AdvanceBio SEC).[4]
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8. The addition of salt is crucial to suppress electrostatic interactions between the conjugate and the stationary phase.[3]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the pomalidomide-conjugate sample.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile and collect the fraction corresponding to the monomeric conjugate.
-
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
This protocol provides a framework for the separation of pomalidomide-conjugates with different drug-to-antibody ratios.
-
Column: A stationary phase with hydrophobic ligands (e.g., Butyl, Phenyl).[10][12]
-
Mobile Phase A (Binding Buffer): High salt concentration, e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[10]
-
Mobile Phase B (Elution Buffer): Low salt concentration, e.g., 50 mM Sodium Phosphate, pH 7.0.[10]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the pomalidomide-conjugate sample.
-
Wash the column with Mobile Phase A to remove unbound material.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the bound conjugates in order of increasing hydrophobicity (and thus increasing DAR).
-
Collect fractions corresponding to the desired DAR species.
-
Reversed-Phase Chromatography (RPC) for High-Resolution Analysis
This protocol is suitable for the detailed characterization of pomalidomide-conjugates, often coupled with mass spectrometry (MS).
-
Column: A C4 or C8 column with a wide pore size (≥300 Å) is typically used for large biomolecules like ADCs.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm and/or MS.
-
Procedure:
-
Equilibrate the RPC column with a low percentage of Mobile Phase B.
-
Inject the pomalidomide-conjugate sample.
-
Apply a linear gradient of increasing Mobile Phase B to elute the conjugate species based on their hydrophobicity.
-
Analyze the eluted peaks by UV and/or MS.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Pomalidomide-Conjugates
| Technique | Principle | Primary Application | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separation by size | Aggregate and fragment removal | Mild, non-denaturing conditions | Low resolution for species of similar size |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | DAR species separation | Maintains protein structure and activity | High salt concentrations can be problematic for MS coupling[6][7] |
| Reversed-Phase Chromatography (RPC) | Separation by hydrophobicity | High-resolution analysis and characterization | High resolution, MS compatible | Can be denaturing due to organic solvents |
Visualizations
Caption: General workflow for pomalidomide-conjugate purification.
Caption: Troubleshooting decision tree for purification issues.
Caption: Pomalidomide-conjugate mechanism of action pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips To Improve Size Exclusion Chromatography For mAbs And ADCs [pharmaceuticalonline.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. Tips To Improve Size Exclusion Chromatography For mAbs And ADCs [outsourcedpharma.com]
- 6. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Hydrophobic Interaction Chromatography Reagents and Supplies | Thermo Fisher Scientific [thermofisher.com]
- 13. Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 17. Improving ADC Production and Purification • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 18. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. Troubleshooting Purification Methods [sigmaaldrich.com]
Technical Support Center: Pomalidomide-Based PROTAC Synthesis
Welcome to the technical support center for pomalidomide-based PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to challenges in synthesizing these complex molecules, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pomalidomide-based PROTAC synthesis?
Low yields in pomalidomide-based PROTAC synthesis can stem from several factors throughout the synthetic process. Key areas to investigate include:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the efficiency of the coupling reaction between pomalidomide (B1683931) or its precursors and the linker.[1][2]
-
Side Reactions and Byproduct Formation: Undesired side reactions can consume starting materials and complicate purification, leading to a lower isolated yield of the final PROTAC. A notable example is the formation of dimethylamine-containing byproducts when using DMF as a solvent at high temperatures.[1][2][3]
-
Linker Chemistry Issues: The nature of the linker, including its length, composition, and the reactivity of its functional groups, plays a crucial role. For instance, primary amines on linkers can react differently than secondary amines, affecting the overall yield.[1][2]
-
Purification Challenges: PROTACs are often large and complex molecules, which can make purification by standard methods like silica (B1680970) gel chromatography challenging, leading to product loss.[4][5]
-
Stability of Intermediates and Final Product: The stability of the pomalidomide-linker conjugate and the final PROTAC under the reaction and purification conditions can affect the final yield. Some immunomodulatory drug (IMiD)-based compounds can be susceptible to hydrolysis.[6]
Troubleshooting Guide
Issue 1: Low yield in the SNAr reaction between 4-fluorothalidomide and an amine-linker.
The nucleophilic aromatic substitution (SNAr) reaction is a common method for attaching linkers to the pomalidomide scaffold.[7] If you are experiencing low yields with this reaction, consider the following troubleshooting steps.
Q2: I'm getting a low yield and a significant byproduct when reacting 4-fluorothalidomide with my primary amine linker in DMF. What's going wrong?
This is a common issue. The use of dimethylformamide (DMF) as a solvent at elevated temperatures can lead to its decomposition, generating dimethylamine (B145610).[3] This dimethylamine then acts as a competitive nucleophile, reacting with 4-fluorothalidomide to form an undesired byproduct, which reduces the yield of your desired product and complicates purification.[1][2]
Recommended Solution:
Switching the solvent from DMF to dimethyl sulfoxide (B87167) (DMSO) can significantly improve the reaction yield. DMSO is more stable at higher temperatures and does not generate a competitive nucleophile.[1][2][3]
Experimental Protocol: Optimization of Solvent and Temperature for SNAr Reaction
This protocol provides a general method for optimizing the SNAr reaction between 4-fluorothalidomide and an amine-linker.
Materials:
-
4-fluorothalidomide
-
Amine-linker (primary or secondary)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add the amine-linker (1.1 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture under an inert atmosphere.
-
Heat the reaction to the desired temperature (see table below for guidance) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction mixture by diluting with water and extracting with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Effect of Solvent and Temperature on the Yield of Pomalidomide Derivatives
| Amine Type | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Primary Amine | DMF | Not specified | 25 | [2] |
| Primary Amine | DMSO | 130 | 71 | [1] |
| Secondary Amine | DMSO | 90 | 94 | [1] |
This data is synthesized from published literature and actual yields may vary depending on the specific substrates and reaction scale.[1][2]
Q3: I notice a difference in yield when using a primary amine linker versus a secondary amine linker. Why is this, and how can I leverage this?
Generally, secondary amines tend to give higher yields than primary amines in the SNAr reaction with 4-fluorothalidomide under optimized conditions.[1][2] This difference in reactivity can be exploited, for example, in one-pot synthesis strategies for preparing PROTACs.[1]
Table 2: Comparison of Yields for Primary vs. Secondary Amine Nucleophiles
| Amine Nucleophile (Example) | Amine Type | Reaction Temperature (°C) | Isolated Yield (%) | Reference |
| Propargylamine | Primary | 130 (in DMSO) | 84 | [2] |
| N-Methylpropargylamine | Secondary | 90 (in DMSO) | >95 | [2] |
This table showcases the general trend of higher yields with secondary amines under optimized conditions.[2]
Issue 2: Difficulty in purifying the final pomalidomide-based PROTAC.
The large size and often poor solubility of PROTACs can make purification a significant bottleneck, contributing to low isolated yields.[4][5]
Q4: My PROTAC is difficult to purify using standard column chromatography, and I'm losing a lot of product. What can I do?
Recommended Solutions:
-
Optimize Chromatography Conditions: Experiment with different solvent systems and gradients. Sometimes, adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape and separation.
-
Alternative Purification Techniques: Consider using reverse-phase chromatography (e.g., C18) for highly polar or non-polar compounds that are difficult to separate on normal-phase silica gel.
-
Solid-Phase Organic Synthesis (SPOS): For library synthesis, consider using a solid-phase approach. In SPOS, one of the components (e.g., the linker or the target-binding ligand) is attached to a solid support. Reactions are carried out, and excess reagents and byproducts are simply washed away. The final PROTAC is then cleaved from the support in the last step, often simplifying purification to a single chromatographic step.[8]
-
Click Chemistry: Employing "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can provide high-yielding and clean reactions, which simplifies the purification process. This involves synthesizing a pomalidomide-linker with a terminal azide (B81097) or alkyne and reacting it with a target-binding ligand functionalized with the complementary group.[8][9]
Visualizing the Process
Diagram 1: General Mechanism of Pomalidomide-Based PROTAC Action
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Diagram 2: Synthetic Workflow for Pomalidomide-PROTAC via SNAr and Click Chemistry
Caption: A common synthetic workflow for pomalidomide-based PROTACs.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. acs.org [acs.org]
- 5. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Cell Permeability for Pomalidomide-C11-NH2 Hydrochloride Constructs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of cell permeability for Pomalidomide-C11-NH2 hydrochloride-containing constructs, such as Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in our construct?
This compound is a derivative of pomalidomide (B1683931), which functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In the context of a PROTAC, it serves to recruit CRBN to a target protein, facilitating the ubiquitination and subsequent degradation of that protein. The "C11-NH2" portion refers to an 11-carbon alkyl linker with a terminal amine group, which is used to conjugate the pomalidomide moiety to a ligand that binds the target protein.
Q2: What are the key factors influencing the cell permeability of our this compound construct?
The cell permeability of large molecules like PROTACs is a complex issue. Key factors include:
-
Physicochemical Properties: High molecular weight, a large number of rotatable bonds, and a high polar surface area (PSA) can all negatively impact passive diffusion across the cell membrane.
-
Linker Composition: The C11 alkyl linker in your construct increases lipophilicity, which can enhance membrane permeability. However, an overly long and flexible linker can also lead to poor solubility and adoption of conformations that are not conducive to cell entry.
-
Intramolecular Hydrogen Bonding: The ability of the construct to form internal hydrogen bonds can "mask" polar groups, reducing the effective PSA and improving permeability.
-
Cellular Efflux: The construct may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.
Q3: How does the C11 alkyl linker specifically affect permeability?
Alkyl linkers, such as the C11 chain, increase the lipophilicity of the PROTAC molecule. This can improve its ability to partition into the lipid bilayer of the cell membrane, a critical step for passive diffusion.[] However, very long alkyl chains can sometimes lead to reduced aqueous solubility, which is also necessary for a compound to reach the cell membrane. The flexibility of the C11 linker can also influence the overall 3D conformation of the PROTAC, which in turn affects its permeability.
Troubleshooting Guide
Issue 1: Poor or no degradation of the target protein in cell-based assays.
Question: We are not observing any degradation of our target protein after treating cells with our this compound construct. What could be the issue?
Answer: Lack of target degradation can stem from several factors, with poor cell permeability being a primary suspect. Here is a step-by-step guide to troubleshoot this issue:
Step 1: Verify Compound Integrity and Activity
-
Action: Confirm the identity and purity of your construct using methods like LC-MS and NMR.
-
Rationale: Degradation or impurity of the compound will lead to a lack of activity.
Step 2: Assess Cell Permeability
-
Action: Perform a cell permeability assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good starting point for assessing passive diffusion. For a more comprehensive analysis that includes active transport, a Caco-2 assay is recommended.
-
Rationale: These assays will provide quantitative data on whether your construct can cross a lipid membrane.
Step 3: Evaluate Ternary Complex Formation
-
Action: Use a biophysical assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm that your construct can simultaneously bind to both the target protein and CRBN.
-
Rationale: Even if the construct enters the cell, it must be able to form a stable ternary complex to induce degradation.
Step 4: Check for Cellular Efflux
-
Action: Co-incubate your construct with known inhibitors of efflux pumps (e.g., verapamil (B1683045) for P-gp).
-
Rationale: If target degradation is observed in the presence of an efflux pump inhibitor, it suggests that your construct is being actively removed from the cell.
Issue 2: Inconsistent results between experiments.
Question: We are seeing significant variability in target degradation from one experiment to the next. What could be causing this?
Answer: Inconsistent results are often due to subtle variations in experimental conditions.
Step 1: Standardize Cell Culture Conditions
-
Action: Ensure that cell passage number, confluency, and media composition are consistent across all experiments.
-
Rationale: The physiological state of the cells can impact their membrane integrity and the expression of efflux pumps.
Step 2: Review Compound Handling
-
Action: Prepare fresh stock solutions of your construct regularly and store them appropriately. Perform solubility tests in your cell culture medium.
-
Rationale: this compound constructs can be prone to precipitation in aqueous media, leading to inaccurate dosing.
Step 3: Optimize Treatment Time and Concentration
-
Action: Perform a time-course and dose-response experiment to determine the optimal conditions for target degradation.
-
Rationale: The kinetics of degradation can vary depending on the target and cell line.
Data Presentation
Table 1: Key Physicochemical Properties Influencing PROTAC Cell Permeability
| Property | Favorable for Permeability | Unfavorable for Permeability | Strategies for Optimization |
| Molecular Weight (MW) | < 800 Da | > 1000 Da | Use smaller ligands for the target and E3 ligase; optimize linker length. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | > 180 Ų | Introduce intramolecular hydrogen bonds to mask polar groups; replace polar linkers (e.g., PEG) with alkyl linkers.[] |
| Lipophilicity (logP) | 1 - 3 | < 0 or > 5 | Modify the linker to be more or less hydrophobic; introduce polar or nonpolar functional groups to the ligands. |
| Number of Rotatable Bonds | < 10 | > 15 | Use more rigid linkers (e.g., containing cyclic structures) to reduce conformational flexibility. |
| Aqueous Solubility | > 10 µM | < 1 µM | Introduce ionizable groups; use formulation strategies such as co-solvents. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of a this compound construct.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Donor and acceptor well plates
-
This compound construct
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., dodecane)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare the PAMPA Plate: A commercially available or in-house prepared lipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane) is applied to the filter of the donor plate.
-
Prepare Solutions:
-
Dissolve the this compound construct in PBS at a known concentration (e.g., 10 µM) to create the donor solution.
-
Fill the acceptor wells with PBS.
-
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the lipid-coated filter is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the construct in both the donor and acceptor wells using a validated LC-MS/MS method.
-
-
Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Filter area
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = (V_D * C_D(0)) / (V_D + V_A)
-
C_D(0) = Initial concentration in the donor well
-
Visualizations
Caption: Mechanism of action for a Pomalidomide-C11-NH2 construct (PROTAC).
References
Validation & Comparative
Validating Cereblon Engagement of Pomalidomide-C11-NH2 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the engagement of Pomalidomide-C11-NH2 hydrochloride with its target protein, Cereblon (CRBN). This compound is a derivative of pomalidomide (B1683931), a potent immunomodulatory drug, functionalized with an 11-carbon alkyl linker terminating in an amine group. This modification makes it a valuable building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which leverage the ubiquitin-proteasome system to degrade specific target proteins.
Pomalidomide and its analogs exert their therapeutic effects by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the ligase, leading to the ubiquitination and subsequent degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). For PROTACs, the pomalidomide moiety serves to recruit the CRBN E3 ligase to a new protein of interest, facilitating its degradation. Therefore, robust validation of CRBN engagement is a critical step in the development of pomalidomide-based therapeutics and PROTACs.
This guide compares key experimental methods for validating and quantifying this engagement, presenting available data for pomalidomide and related molecules to offer a framework for evaluating this compound.
Quantitative Data on Cereblon Engagement of Pomalidomide and Analogs
Table 1: Comparative Binding Affinities of Immunomodulatory Drugs (IMiDs) to Cereblon (CRBN)
| Compound | Dissociation Constant (Ki) | Assay Method | Reference |
| Pomalidomide | 156.60 nM | Competitive Titration with Cy5-thalidomide | [1] |
| Lenalidomide | 177.80 nM | Competitive Titration with Cy5-thalidomide | [1] |
| Thalidomide | 249.20 nM | Competitive Titration with Cy5-thalidomide | [1] |
Table 2: Cellular Cereblon Engagement and Neosubstrate Degradation of Pomalidomide Analogs
| Compound | CRBN Engagement IC50 (µM) | IKZF1 Degradation DC50 (µM) | Assay Method | Reference |
| Pomalidomide | 0.23 ± 0.04 | 0.013 ± 0.002 | NanoBRET / HiBiT | [2] |
| Lenalidomide | 0.81 ± 0.03 | 0.045 ± 0.004 | NanoBRET / HiBiT | [2] |
| Thalidomide | 1.1 ± 0.1 | 0.12 ± 0.02 | NanoBRET / HiBiT | [2] |
| 4-OH-EM12 | 0.43 ± 0.03 | 0.028 ± 0.001 | NanoBRET / HiBiT | [2] |
| EM12 | 2.0 ± 0.1 | 1.7 ± 0.6 | NanoBRET / HiBiT | [2] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. DC50 (Degradation Concentration 50) is the concentration of a compound that induces 50% degradation of the target protein.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms and experimental procedures involved in validating Cereblon engagement, the following diagrams are provided.
References
Pomalidomide-C11-NH2 Hydrochloride vs. Other Pomalidomide Linkers: A Comparative Guide for PROTAC Development
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Pomalidomide (B1683931), a well-established ligand for the Cereblon (CRBN) E3 ligase, is frequently employed in PROTAC design. This guide provides a comparative analysis of Pomalidomide-C11-NH2 hydrochloride, a pomalidomide derivative with an 11-carbon alkyl amine linker, against other commonly used pomalidomide linkers, supported by experimental data.
The Crucial Role of the Linker in PROTAC Efficacy
The linker in a pomalidomide-based PROTAC is not merely a spacer but a key determinant of the resulting molecule's efficacy and pharmacological properties. The linker's length, composition (e.g., alkyl, polyethylene (B3416737) glycol - PEG), and attachment point to the pomalidomide core significantly influence the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the CRBN E3 ligase.[1] This ternary complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.
Comparative Analysis of Pomalidomide Linkers
The choice of linker can dramatically impact a PROTAC's degradation efficiency (DC50) and maximal degradation (Dmax). This section provides a comparative overview of different pomalidomide linkers, with a focus on how their composition and length affect their performance in degrading specific target proteins, primarily Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy.
Data Presentation: Pomalidomide-Based BRD4 Degraders
The following table summarizes quantitative data from various studies on pomalidomide-based PROTACs targeting BRD4, illustrating the impact of linker composition and length on their degradation potency. It is important to note that the data is compiled from different studies, and experimental conditions may vary, so direct comparisons should be made with caution.
| PROTAC Name/Identifier | Linker Type | Linker Length (if specified) | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Alkyl Linker Based | ||||||
| Compound with C11 Linker (Analogous to Pomalidomide-C11-NH2) | Alkyl | 11 carbons | BRD4 | Data not available | >75% at 1µM[2] | THP-1 |
| PEG Linker Based | ||||||
| ARV-825 | PEG | Not specified | BRD4 | <1[2] | >95[2] | RS4;11 |
| dBET1 | PEG | Not specified | BRD4 | ~1.8 | >95[2] | MV4;11 |
| PROTAC 3 | PEG | Not specified | BRD4 | ~0.1-0.3[2] | Not Reported[2] | RS4;11 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of pomalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of pomalidomide-based degraders.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing the target protein levels via Western blot.[3]
Materials and Reagents:
-
Human cancer cell line expressing the target protein (e.g., THP-1, MDA-MB-231, HeLa for BRD4)[3]
-
PROTAC of interest (stock solution in DMSO)
-
Control compounds: DMSO (vehicle control), non-degrading target protein inhibitor (e.g., JQ1 for BRD4)[3]
-
Cell Culture Medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[3]
-
Allow cells to adhere overnight.[3]
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[3]
-
Include DMSO as a vehicle control.[3]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[3]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[3]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[3]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[3]
-
Transfer the supernatant (protein lysate) to a new tube.[3]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.[3]
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes.[3]
-
Capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Ternary Complex Formation Assay (AlphaLISA)
This protocol provides a general outline for an AlphaLISA (Amplified Luminescent Proximity Homestead Assay) to assess the formation of the ternary complex.
Materials and Reagents:
-
Purified recombinant target protein (e.g., His-tagged BRD4)
-
Purified recombinant E3 ligase complex (e.g., Avi-tagged CRBN-DDB1)
-
PROTAC of interest
-
AlphaLISA donor and acceptor beads (e.g., Nickel Chelate Donor Beads and Streptavidin Acceptor Beads)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
Prepare solutions of the target protein and E3 ligase complex in the assay buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 384-well plate, add the target protein, E3 ligase complex, and the PROTAC dilutions.
-
Include controls with no PROTAC, and with only one of the proteins.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
-
Bead Addition:
-
Add the AlphaLISA donor and acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs.
-
Conclusion
The rational design of the linker is paramount to the success of pomalidomide-based PROTACs. While this compound represents a valuable building block with its long alkyl chain, the optimal linker strategy is highly target-dependent. A systematic approach involving the comparative analysis of linker length, composition (alkyl vs. PEG), and attachment point is essential for optimizing degradation potency and selectivity. The experimental protocols provided in this guide offer a framework for researchers to conduct these critical evaluations and advance the development of novel protein degraders.
References
A Comparative Analysis of Pomalidomide-C11-NH2 Hydrochloride and Other E3 Ligase Linkers in PROTAC Development
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ligase linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Pomalidomide-C11-NH2 hydrochloride with other prominent E3 ligase linkers, supported by a review of available data and methodologies in the field.
This compound serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CUL4-RBX1-DDB1 E3 ligase complex.[1][2][3][4] Its primary function within a PROTAC is to recruit this enzymatic machinery to a target protein of interest (POI), thereby inducing the POI's ubiquitination and subsequent degradation by the proteasome. The C11 alkyl chain with a terminal amine group provides a versatile attachment point for conjugation to a POI-binding ligand, forming the characteristic bifunctional PROTAC molecule.
The PROTAC Pathway and the Role of E3 Ligase Linkers
The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Comparison with Other E3 Ligase Linkers
The selection of the E3 ligase ligand and the nature of the linker are critical for the efficacy of a PROTAC. While Pomalidomide (B1683931) is a widely used CRBN ligand, other ligands and linker compositions are also prevalent in PROTAC design.
Pomalidomide vs. Thalidomide-Based Linkers
Pomalidomide is an analog of thalidomide (B1683933) and both are effective at binding to CRBN. However, pomalidomide generally exhibits a stronger binding affinity for CRBN, which can translate to more efficient formation of the ternary complex and, consequently, more potent protein degradation.[5] Furthermore, the amino group on the phthalimide (B116566) ring of pomalidomide offers a convenient and synthetically accessible point for linker attachment.[5]
Impact of Linker Composition and Length
The linker itself plays a crucial role beyond simply connecting the two ligands. Its length, rigidity, and composition can significantly influence the stability and efficacy of the ternary complex. Common linker types include polyethylene (B3416737) glycol (PEG) chains and simple alkyl chains of varying lengths.
-
Alkyl Chains: this compound features a relatively long and flexible 11-carbon alkyl chain. This length can provide the necessary flexibility for the PROTAC to adopt an optimal conformation for ternary complex formation with a wide range of target proteins. Other available alkyl chain linkers, such as Pomalidomide-C2-NH2, offer shorter, more rigid connections.[6]
-
PEG Chains: PEG linkers, such as those found in Pomalidomide-PEG4-C2-NH2, are often incorporated to improve the solubility and pharmacokinetic properties of the PROTAC molecule.[7][8] The inclusion of PEG units can increase the overall water-solubility of the final PROTAC, which is often a challenge in drug development.
The optimal linker is target-dependent, and empirical testing is often required to identify the best performing linker for a specific POI.
Quantitative Data Summary
While direct head-to-head comparative studies for this compound against a wide array of other linkers are not extensively published in a consolidated format, we can infer performance characteristics from various studies on PROTAC development. The table below summarizes key parameters that are critical for evaluating the performance of different E3 ligase linkers.
| E3 Ligase Ligand-Linker | Linker Type | Key Characteristics | Potential Advantages | Potential Disadvantages |
| Pomalidomide-C11-NH2 | Long Alkyl Chain | High flexibility | May facilitate optimal ternary complex formation for diverse targets. | Potential for increased off-target effects due to high flexibility; may have lower solubility. |
| Pomalidomide-C2-NH2 [6] | Short Alkyl Chain | Increased rigidity | May offer improved selectivity for certain targets. | May not allow for optimal ternary complex formation for all targets. |
| Pomalidomide-PEG4-C2-NH2 [8] | PEG Chain | Increased hydrophilicity | Improved solubility and pharmacokinetic properties. | PEG chains can sometimes be metabolically labile. |
| Thalidomide-based linkers | Various | Lower CRBN affinity | Well-established chemistry. | Generally less potent than pomalidomide-based counterparts.[5] |
| (S,R,S)-AHPC-based linkers (VHL) [8] | Various | Binds to VHL E3 ligase | Offers an alternative E3 ligase for targets where CRBN is not effective. | Different cellular expression patterns of VHL vs. CRBN can affect efficacy. |
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate and compare the performance of different E3 ligase linkers in PROTACs.
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Protein Preparation: Express and purify the target protein (POI) and the E3 ligase (e.g., CRBN-DDB1) with appropriate tags for detection (e.g., His-tag and GST-tag).
-
Labeling: Label the tagged proteins with donor and acceptor fluorophores for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Assay Setup: In a microplate, combine the labeled POI, labeled E3 ligase, and the PROTAC at various concentrations.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Detection: Measure the TR-FRET signal using a plate reader. An increased FRET signal indicates the proximity of the donor and acceptor fluorophores, confirming the formation of the ternary complex.
Protein Degradation Assay (e.g., Western Blot or In-Cell Western)
This assay measures the reduction in the levels of the target protein following treatment with a PROTAC.
-
Cell Culture: Plate cells that endogenously express the target protein.
-
Treatment: Treat the cells with the PROTAC at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration of the lysates.
-
Western Blot:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Densitometry: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Conclusion
This compound is a valuable tool in the development of CRBN-recruiting PROTACs, offering a high-affinity ligand with a flexible linker for versatile targeting. The choice of the optimal E3 ligase linker, however, is a multifaceted decision that depends on the specific target protein and the desired physicochemical properties of the final PROTAC molecule. While pomalidomide-based linkers often show an advantage in CRBN binding affinity over thalidomide-based ones, the linker composition and length must be empirically optimized. Researchers should consider a panel of linkers, including various alkyl chain lengths and PEGylated versions, to identify the most effective degrader for their specific application. The experimental protocols outlined above provide a framework for the systematic evaluation and comparison of these critical PROTAC components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. E3 ligase ligand-linker conjugate|Pomalidomide-C2-NH2 [dcchemicals.com]
- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
Pomalidomide vs. Thalidomide Linkers in PROTACs: A Comparative Efficacy Analysis
In the rapidly evolving field of targeted protein degradation, the efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the choice of their constituent components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and the linker that connects them. This guide provides a comparative analysis of the efficacy of PROTACs utilizing pomalidomide-based linkers, specifically focusing on structures akin to Pomalidomide-C11-NH2 hydrochloride, versus those employing thalidomide-based linkers. The comparison is supported by experimental data on the degradation of specific target proteins, detailed experimental protocols, and visualizations of the underlying biological pathways.
Overview of Cereblon-Recruiting PROTACs
PROTACs that co-opt the E3 ubiquitin ligase Cereblon (CRBN) are a major class of protein degraders. Both thalidomide (B1683933) and its derivative, pomalidomide (B1683931), are well-established CRBN ligands. When incorporated into a PROTAC, they bind to CRBN, and if the other end of the PROTAC is bound to a target protein, a ternary complex is formed. This proximity induces the ubiquitination of the target protein by the E3 ligase complex, marking it for degradation by the proteasome. The choice between a pomalidomide or thalidomide-based linker, along with the linker's length and composition, can significantly impact the stability and geometry of this ternary complex, thereby influencing the efficiency and selectivity of target protein degradation.
Comparative Degradation Efficacy: Brd4
One key study systematically evaluated the influence of the CRBN ligand (thalidomide vs. pomalidomide) and the linker length on the degradation of the BET bromodomain protein Brd4. The results demonstrate that pomalidomide-based PROTACs generally exhibit superior degradation efficiency compared to their thalidomide counterparts across various linker lengths.
Quantitative Data Summary
| PROTAC | CRBN Ligand | Linker Length (atoms) | Brd4 Degradation (DC50, nM) |
| dBRD4-Thal-2 | Thalidomide | 2 | >1000 |
| dBRD4-Thal-3 | Thalidomide | 3 | 120 |
| dBRD4-Thal-4 | Thalidomide | 4 | 56 |
| dBRD4-Thal-5 | Thalidomide | 5 | 29 |
| dBRD4-Pom-2 | Pomalidomide | 2 | 26 |
| dBRD4-Pom-3 | Pomalidomide | 3 | 4.9 |
| dBRD4-Pom-4 | Pomalidomide | 4 | 1.8 |
| dBRD4-Pom-5 | Pomalidomide | 5 | 1.6 |
Data adapted from relevant studies investigating Brd4 degradation.
Experimental Protocols
Cell Culture and Treatment
Human leukemia cell lines (e.g., MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For degradation studies, cells are seeded at a density of 1 x 10^6 cells/mL and treated with varying concentrations of the PROTACs or DMSO as a vehicle control for the indicated time periods (typically 4-24 hours).
Western Blotting for Protein Degradation
Following treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked with 5% non-fat milk in TBST and incubated with primary antibodies against the target protein (e.g., Brd4) and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using image analysis software. The percentage of protein degradation is calculated relative to the vehicle-treated control.
Signaling Pathway and Experimental Workflow Diagrams
Comparative Analysis of Pomalidomide-C11-NH2 Hydrochloride: A Guide to Cross-Reactivity and Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pomalidomide-C11-NH2 hydrochloride, a derivative of the immunomodulatory drug (IMiD) Pomalidomide, focusing on its cross-reactivity and target engagement profile. As a key component in the development of Proteolysis Targeting Chimeras (PROTACs), understanding the binding characteristics of this Cereblon (CRBN) E3 ligase ligand is critical for ensuring selectivity and minimizing off-target effects. This compound is specifically designed to recruit the CRBN protein, leveraging the cell's natural protein degradation machinery.
While direct, comprehensive cross-reactivity screening data for this compound is not extensively available in the public domain, a robust understanding of its expected performance can be extrapolated from the well-documented binding profile of its parent compound, Pomalidomide, and other key IMiD analogs such as thalidomide (B1683933) and lenalidomide.
Target Engagement: Pomalidomide and Analogs Binding to Cereblon
Pomalidomide, like other IMiDs, exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism is central to the anti-myeloma and immunomodulatory activity of these compounds.
The binding affinity of Pomalidomide and its analogs to CRBN is a key determinant of their potency. Pomalidomide is recognized as a more potent IMiD compared to thalidomide and lenalidomide. This enhanced potency is attributed to its higher affinity for CRBN.
Table 1: Comparative Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | IC50 (μM) for CRBN Binding | Notes |
| Pomalidomide | ~2 | Competitive binding assays in U266 myeloma cell extracts demonstrate potent inhibition of CRBN binding. |
| Lenalidomide | ~2 | Exhibits similar apparent potency to Pomalidomide in competitive binding assays. |
| Thalidomide | >10 | Shows lower potency in CRBN binding compared to Pomalidomide and Lenalidomide. |
IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a probe to the target protein. Lower IC50 values indicate higher binding affinity.
Pomalidomide Signaling Pathway
The interaction of Pomalidomide with the CRL4-CRBN complex and the subsequent degradation of its neosubstrates can be visualized as follows:
Caption: Pomalidomide binds to CRBN, inducing the recruitment and ubiquitination of neosubstrates for proteasomal degradation.
Cross-Reactivity Profile of Pomalidomide
The selectivity of Pomalidomide for CRBN is a critical aspect of its therapeutic window. While comprehensive off-target screening data is often proprietary, the available literature suggests a high degree of selectivity for CRBN as the primary direct binding partner responsible for its downstream effects. The teratogenic effects of thalidomide, and by extension other IMiDs, are also mediated through CRBN binding, highlighting the central role of this interaction.
For a derivative like this compound, the addition of the C11-amino linker is primarily to provide a point of attachment for a linker and a warhead in a PROTAC construct. While this modification could potentially introduce new, low-affinity interactions, it is not expected to fundamentally alter the high-affinity binding to the CRBN pocket. However, empirical validation through broad kinase and safety panel screening is a standard and necessary step in the preclinical development of any new chemical entity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of binding affinity and cross-reactivity. Below are representative protocols for key assays.
Competitive Binding Assay for CRBN Engagement
This assay measures the ability of a test compound to compete with a known binder for binding to CRBN.
Objective: To determine the IC50 value of a test compound for CRBN.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Thalidomide analog affinity beads (e.g., FG beads)
-
Cell lysate from a relevant cell line (e.g., U266 multiple myeloma cells)
-
Test compound (e.g., this compound)
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE and Western blotting reagents
-
Anti-CRBN and anti-DDB1 antibodies
Procedure:
-
Cell Lysate Preparation: Culture and harvest U266 cells. Lyse the cells in a suitable lysis buffer containing protease inhibitors. Centrifuge to clarify the lysate.
-
Compound Incubation: Pre-incubate the cell lysate with varying concentrations of the test compound or a vehicle control (e.g., DMSO) for 1 hour at 4°C.
-
Affinity Bead Binding: Add thalidomide analog affinity beads to the pre-incubated lysates and incubate for 2-4 hours at 4°C with gentle rotation to allow for CRBN binding.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against CRBN and DDB1, followed by appropriate secondary antibodies.
-
Data Analysis: Quantify the band intensities for CRBN. Plot the percentage of CRBN binding against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Competitive Binding Assay
Safety Operating Guide
Proper Disposal of Pomalidomide-C11-NH2 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Pomalidomide-C11-NH2 hydrochloride, a potent cytotoxic compound, are critical for ensuring the safety of laboratory personnel and preventing environmental contamination. This guide provides a detailed, step-by-step operational plan for the proper management of this hazardous material, from initial handling to final disposal.
This compound and materials contaminated with it are classified as cytotoxic and hazardous waste and must be handled with stringent safety protocols.[1] The primary method for the disposal of this type of chemotherapy-related waste is incineration to ensure complete destruction of the hazardous components.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to adhere to the following safety measures:
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Gloves: Two pairs of chemotherapy-grade, powder-free gloves that meet ASTM standards. Change gloves every 30 minutes or immediately if torn or contaminated.[2]
-
Gown: A disposable, non-permeable gown that closes in the back. Gowns should be changed every 2-3 hours or immediately after a spill or splash.[2]
-
Eye Protection: Safety glasses or goggles. In situations with a splash hazard, a face shield should be worn.
-
Respiratory Protection: A respirator mask (P2/N95) should be used, especially when handling the powdered form of the compound.
Engineering Controls: All handling of this compound should occur within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosolization and exposure.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be meticulously managed from the point of generation through to its final destruction.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent cross-contamination and ensure regulatory compliance. Waste should be categorized as either "trace" or "bulk" cytotoxic waste.
| Waste Classification | Contamination Level | Container Type | Disposal Method |
| Trace Cytotoxic Waste | Less than 3% of the original drug volume remains. This includes empty vials, used PPE, and contaminated lab supplies (e.g., pipette tips, absorbent pads). | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only". | Incineration |
| Bulk Cytotoxic Waste | More than 3% of the original drug volume remains. This includes unused or expired this compound, grossly contaminated materials from a spill, and solutions containing the compound. | Black, DOT-approved, RCRA-rated hazardous waste containers. | Hazardous Waste Incineration |
Step 2: Containerization and Labeling
-
Sharps: All sharps contaminated with this compound must be placed in a purple-lidded, puncture-resistant sharps container.[5]
-
Non-Sharps Solids: Contaminated items such as gloves, gowns, and lab consumables should be disposed of in a yellow rigid container with a purple lid.[6]
-
Liquids: Liquid waste containing this compound should be collected in a designated, leak-proof, and clearly labeled container.
-
Labeling: All waste containers must be clearly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".
Step 3: Decontamination Procedures
Work Surfaces: At the end of each work session, decontaminate all surfaces within the BSC or CACI. The recommended procedure is a three-step process:
-
Deactivation: Use an appropriate EPA-registered oxidizing agent, such as 2% sodium hypochlorite (B82951) solution.
-
Decontamination: Clean the surfaces with a detergent solution.
-
Disinfection: Finally, wipe down the surfaces with sterile 70% isopropyl alcohol.
Laboratory Equipment: For non-disposable equipment that has come into contact with this compound:
-
Glassware: Submerge in a 2% sodium hypochlorite solution for at least one hour. Rinse thoroughly with purified water and then wash with a laboratory-grade detergent.
-
Magnetic Stirrers and Hotplates: Wipe the surfaces with a 2% sodium hypochlorite solution, followed by a detergent solution, and then a final wipe with a damp cloth to remove any residue. Ensure the equipment is unplugged before cleaning.
-
Spatulas and Stirring Bars: Immerse in a 2% sodium hypochlorite solution for at least one hour, then wash with detergent and rinse thoroughly.
Step 4: Spill Management
In the event of a spill, immediate action is required to contain the contamination:
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This includes a respirator, two pairs of chemotherapy gloves, a disposable gown, and eye protection.
-
Contain the Spill: Use a chemotherapy spill kit to absorb and contain the spill.
-
Clean the Area: Once the material is absorbed, clean the area using the three-step decontamination process described above.
-
Dispose of Cleanup Materials: All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in a black, DOT-approved hazardous waste container.
Step 5: Temporary Storage and Final Disposal
-
Storage: Sealed cytotoxic waste containers should be stored in a designated, secure area away from general laboratory traffic. This area should be well-ventilated, preferably with negative pressure.[7]
-
Waste Manifest: A hazardous waste manifest must be completed for all bulk hazardous waste shipments. This document tracks the waste from the generating facility to the final disposal site. The manifest will include the volume of waste being shipped and must be signed by all parties involved in the disposal process.[6][8][9]
-
Handover: Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the waste by a certified hazardous waste contractor.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Experimental handling workflow for this compound.
Caption: Disposal pathway for this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. qualia-bio.com [qualia-bio.com]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. epa.gov [epa.gov]
- 7. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
